1-(Methoxyacetyl)-1,4-diazepane is a specialized heterocyclic building block utilized in the synthesis of pharmaceutical agents. Belonging to the 1,4-diazepane class (homopiperazines), it serves as a "privileged scaffold" in medicinal chemistry. Its seven-membered ring structure provides a semi-rigid conformational constraint that mimics peptide turns, while the methoxyacetyl group acts as a polar, hydrogen-bond-accepting motif often used to tune lipophilicity (LogD) and metabolic stability.
This guide details the physicochemical properties, synthetic utility, and handling protocols for CAS 1158294-49-5, positioning it within the workflow of fragment-based drug discovery (FBDD) and lead optimization.
Physicochemical Profile
The compound is typically supplied as a hydrochloride salt to ensure stability and handling ease. The free base is a secondary amine capable of diverse downstream functionalization.
Table 1: Core Chemical Properties
Property
Value (HCl Salt)
Value (Free Base)
Note
Molecular Formula
C₈H₁₇ClN₂O₂
C₈H₁₆N₂O₂
Salt stoichiometry may vary (mono/di-HCl).
Molecular Weight
208.69 g/mol
172.23 g/mol
Useful for stoichiometric calculations.
CAS Number
1158294-49-5
N/A
CAS specifically refers to the HCl salt in most catalogs.
Appearance
White to off-white solid
Colorless/pale oil
Free base is hygroscopic and air-sensitive.
Solubility
Water, DMSO, Methanol
DCM, EtOAc, THF
Salt requires polar solvents; free base is organic-soluble.
pKa (Calc.)
~9.5 (N4-H)
~9.5 (N4-H)
The N4 amine is basic; N1 amide is non-basic.
LogP (Calc.)
-0.75
-0.2
Hydrophilic character aids aqueous solubility of final drugs.
Synthetic Utility & Reaction Landscape
The value of 1-(Methoxyacetyl)-1,4-diazepane lies in its asymmetry. The N1 position is "capped" with a methoxyacetyl group, leaving the N4 position as a nucleophilic secondary amine. This allows researchers to rapidly append the diazepane core to aromatic heterocycles, sulfonyl groups, or alkyl chains.
Synthesis of the Core Scaffold
The synthesis typically proceeds via the selective acylation of 1,4-diazepane. Due to the symmetry of the starting material, statistical mixtures can occur unless controlled conditions or protecting group strategies (e.g., Boc-protection) are employed.
Figure 1: Stepwise synthesis via mono-protection strategy to ensure regioselectivity.
Downstream Functionalization (N4 Reactivity)
The free secondary amine at position 4 is the primary handle for library generation.
Reductive Amination: Reaction with aldehydes/ketones (using NaBH(OAc)₃) to form tertiary amines.
Nucleophilic Aromatic Substitution (SNAr): Displacement of halides on heteroaryl cores (e.g., chloropyrimidines, fluoronitrobenzenes).
Amide Coupling: Reaction with carboxylic acids (using HATU/EDC) to form bis-amides.
Figure 2: Functionalization pathways for the N4 secondary amine.
Medicinal Chemistry Context
The Diazepane Scaffold Advantage
Unlike the 6-membered piperazine ring, the 7-membered diazepane ring adopts a twisted chair/boat conformation. This flexibility allows substituents to access unique vectors in a binding pocket, often improving potency against targets where piperazines fail.
Case Study Relevance: The diazepane core is central to drugs like Suvorexant (Orexin antagonist), where the 7-membered ring provides critical geometric spacing between aryl groups.
Methoxyacetyl Role: This group serves as a "polar cap." In drug design, replacing a lipophilic alkyl group with a methoxyacetyl often lowers LogP (improving solubility) and reduces hERG channel inhibition liability by reducing basicity and lipophilicity.
Biological Applications
While CAS 1158294-49-5 is a building block, derivatives synthesized from it have potential applications in:
Neuroscience: Modulation of Dopamine (D2/D3) and Serotonin (5-HT) receptors.
Oncology: Kinase inhibitors where the diazepane acts as a solvent-exposed solubilizing tail.
Pain Management: Sigma receptor ligands.
Experimental Protocols
Handling and Storage
Storage: Store the HCl salt at 2–8°C under inert atmosphere (Argon/Nitrogen). It is hygroscopic; keep tightly sealed.
Safety: Irritant to eyes, respiratory system, and skin. Wear standard PPE (gloves, goggles, lab coat).
Stability: Stable in solid form for >2 years. Aqueous solutions should be prepared fresh.
Protocol: Free-Basing for Reaction
The HCl salt is often unreactive in non-polar solvents. Convert to free base in situ.
Suspend: Place 1.0 eq of CAS 1158294-49-5 in Dichloromethane (DCM) or DMF.
Neutralize: Add 3.0 eq of Diisopropylethylamine (DIPEA) or Triethylamine (TEA).
Verify: Stir for 10 minutes. The suspension should clear as the free base is liberated (in DCM) or remain dissolved (in DMF).
Proceed: Add the electrophile (e.g., acid chloride, aldehyde) directly to this mixture.
Detection: UV 210 nm (weak chromophore, MS detection recommended).
Expected RT: Early eluting (polar).
References
PubChem. (2024). Compound Summary: 1,4-Diazepane Derivatives and Scaffold Properties. Retrieved from [Link]
Cox, C. D., et al. (2010). "Discovery of the Orexin Receptor Antagonist Suvorexant." Journal of Medicinal Chemistry, 53(14), 5320–5332. (Cited for context on diazepane scaffold utility).
Exploratory
1-(Methoxyacetyl)-1,4-diazepane molecular weight and formula
Role: Privileged Scaffold & Pharmacophore Modulator in Fragment-Based Drug Discovery (FBDD) Executive Summary 1-(Methoxyacetyl)-1,4-diazepane is a functionalized heterocyclic building block extensively utilized in medici...
Author: BenchChem Technical Support Team. Date: February 2026
Role: Privileged Scaffold & Pharmacophore Modulator in Fragment-Based Drug Discovery (FBDD)
Executive Summary
1-(Methoxyacetyl)-1,4-diazepane is a functionalized heterocyclic building block extensively utilized in medicinal chemistry. As a derivative of the 1,4-diazepane privileged structure, it serves as a critical intermediate in the design of kinase inhibitors, GPCR ligands, and CNS-active agents. The incorporation of the methoxyacetyl moiety provides a dual advantage: it modulates lipophilicity (LogP) while introducing a specific hydrogen-bond acceptor vector, often enhancing metabolic stability compared to non-substituted alkyl chains.
This guide details the physicochemical identity, synthetic architecture, and application of this scaffold, emphasizing the hydrochloride salt (CAS: 1158294-49-5) as the standard stable form for laboratory handling.
Physicochemical Identity & Data Profile[1][2][3][4][5][6][7]
The molecule exists primarily in two forms: the kinetic free base (often an oil) and the thermodynamic hydrochloride salt (a stable solid).
Property
Free Base
Hydrochloride Salt (Standard)
CAS Number
Not widely listed
1158294-49-5
IUPAC Name
1-(2-methoxyacetyl)-1,4-diazepane
1-(2-methoxyacetyl)-1,4-diazepane hydrochloride
Molecular Formula
()
Molecular Weight
172.23 g/mol
208.69 g/mol
Physical State
Viscous Oil / Low-melting solid
Crystalline Solid (White to Off-white)
LogP (Predicted)
-0.75 (Hydrophilic)
N/A (Ionic)
H-Bond Donors
1 (Secondary Amine)
2 (Ammonium)
H-Bond Acceptors
3
3
Solubility
DMSO, Methanol, DCM
Water (>50 mg/mL), DMSO, Methanol
Critical Note: For stoichiometric calculations in synthesis, researchers must verify the salt form (mono-HCl vs. di-HCl) via elemental analysis or argentometric titration, as hygroscopic nature can alter effective mass.
Synthetic Architecture & Methodology
Direct acylation of 1,4-diazepane with methoxyacetyl chloride is discouraged due to the high probability of forming the bis-acylated impurity (1,4-bis(methoxyacetyl)-1,4-diazepane), which is difficult to separate chromatographically.
The industry-standard protocol utilizes a Mono-Boc Protection Strategy to ensure regiospecificity.
Validated Synthetic Pathway (The "Boc Route")
Desymmetrization: Monoprotection of 1,4-diazepane using Boc-anhydride (
) under dilute conditions.
Acylation: Reaction of the free secondary amine (N4) with Methoxyacetyl chloride.
Deprotection: Acidolytic removal of the Boc group to yield the target scaffold.
Visualization of Reaction Logic
Caption: Figure 1. Regioselective synthesis via Boc-protection prevents bis-acylation byproducts.
Detailed Experimental Protocol
Objective: Synthesis of 1-(Methoxyacetyl)-1,4-diazepane hydrochloride (10 mmol scale).
Phase 1: Selective Acylation
Preparation: Charge a flame-dried round-bottom flask with 1-Boc-1,4-diazepane (2.00 g, 10.0 mmol) and anhydrous Dichloromethane (DCM) (20 mL).
Base Addition: Add Triethylamine (TEA) (1.67 mL, 12.0 mmol) and cool the system to 0°C under
atmosphere.
Acylation: Dropwise add Methoxyacetyl chloride (1.09 g, 10.0 mmol) diluted in 5 mL DCM over 15 minutes.
Control Point: Maintain temperature <5°C to prevent Boc-cleavage or side reactions.
Work-up: Stir for 2 hours at room temperature. Wash organic layer with 5%
(2x) and Brine (1x). Dry over and concentrate.
Phase 2: Deprotection & Salt Formation
Dissolution: Dissolve the crude intermediate in 1,4-Dioxane (10 mL).
Acidolysis: Add 4M HCl in Dioxane (10 mL, 40 mmol) dropwise at 0°C.
Precipitation: Stir at ambient temperature for 4 hours. The product typically precipitates as a white hydrochloride salt.
Isolation: Filter the solid under inert atmosphere (hygroscopic risk). Wash with cold diethyl ether (
) to remove organic impurities.
Validation:
1H NMR (
): Look for the diagnostic singlet of the methoxy group ( ppm) and the disappearance of the Boc singlet ( ppm).
Medicinal Chemistry Applications
The 1-(Methoxyacetyl)-1,4-diazepane scaffold is a "privileged structure" in fragment-based drug design (FBDD).
Structural Advantages[8]
Conformational Restriction: The 7-membered diazepane ring adopts a twisted chair conformation, projecting substituents into defined vectors that differ from standard piperazines or piperidines.
Solubility Modulation: The ether oxygen in the methoxyacetyl tail serves as a weak H-bond acceptor, improving aqueous solubility without introducing a formal charge (unlike a basic amine).
Linker Utility: The secondary amine (N4) remains free for coupling to core scaffolds (e.g., quinazolines for kinase inhibition or biaryl systems for GPCRs).
Interaction Map
Caption: Figure 2. Pharmacophore features facilitating drug-target interactions.
References
PubChem. (2025).[1][2][3][4][5][6] Compound Summary: 1-(Methoxyacetyl)-1,4-diazepane.[7] National Library of Medicine. [Link](Note: Generalized structure reference).
Horton, D. A., et al. (2003). "The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures." Chemical Reviews, 103(3), 893-930. [Link]
Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]
1,4-Diazepane: The "Twisted Chair" of Medicinal Chemistry
This guide serves as a technical whitepaper on the 1,4-diazepane scaffold, designed for medicinal chemists and drug discovery scientists. A Technical Guide to Privileged Scaffolds beyond the Six-Membered Ring[1] Executiv...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a technical whitepaper on the 1,4-diazepane scaffold, designed for medicinal chemists and drug discovery scientists.
A Technical Guide to Privileged Scaffolds beyond the Six-Membered Ring[1]
Executive Summary: Breaking the Piperazine Monopoly
In the landscape of nitrogen heterocycles, the six-membered piperazine ring has long been the workhorse of linker chemistry. However, the 1,4-diazepane (homopiperazine) scaffold has emerged as a superior "privileged structure" for targets requiring complex spatial geometries.
Unlike the rigid chair conformation of piperazine, the 1,4-diazepane's seven-membered ring adopts a flexible twisted chair or twist-boat conformation.[1] This flexibility allows it to:
Mimic Peptide Turns: The ring can overlay with
-turn motifs in proteins, making it ideal for peptidomimetics.
Access Unique Vectors: The 1,4-substitution pattern on a seven-membered ring projects substituents at angles (
) distinct from the or vectors of piperazine, often resolving selectivity issues in crowded ATP pockets or GPCR orthosteric sites.
Enhance Solubility: The increased polarity and non-planar geometry disrupt crystal packing, often improving the aqueous solubility of lipophilic leads.
Structural Analysis & Pharmacophore Mapping[1]
Conformational Dynamics
The 1,4-diazepane ring exists in a dynamic equilibrium between the chair (C), twist-chair (TC), boat (B), and twist-boat (TB) forms.
Low Energy State: Typically the twisted chair .
Implication: Substituents at positions 2, 3, 5, 6, and 7 can occupy pseudo-axial or pseudo-equatorial positions.
Case Study (Suvorexant): The introduction of a 7-methyl group locks the ring into a specific conformation, reducing the entropic penalty upon binding to the Orexin receptor. This "conformational lock" is a critical design element in modern diazepane chemistry.
Comparison of Vectors
Feature
Piperazine (6-membered)
1,4-Diazepane (7-membered)
Conformation
Rigid Chair
Flexible Twisted Chair
N-N Distance
~2.8 Å
~3.0 - 3.2 Å (Variable)
Vector Angle
180° (anti)
Variable (allows "wrapping" binding)
Chirality
Hard to introduce on ring C
Easy to introduce (e.g., via amino acid precursors)
Synthetic Methodologies
The construction of the 1,4-diazepane core generally follows two strategic disconnections: Ring Expansion (Schmidt) or Cyclization (Reductive Amination/Alkylation).
Strategic Pathways (Graphviz Diagram)
Caption: Figure 1. Two primary synthetic routes to the 1,4-diazepane core.[2] The Schmidt reaction (top) is preferred for generating lactam intermediates.
Experimental Protocols
Protocol A: Schmidt Ring Expansion (4-Piperidone
1,4-Diazepan-5-one)
Context: This is the industry-standard method for converting cheap, commercially available 4-piperidones into the 1,4-diazepane lactam.[1] The lactam carbonyl provides a handle for reduction (to the amine) or functionalization.
Setup: In a round-bottom flask equipped with an overhead stirrer (magnetic stirring may fail due to viscosity), charge PPA (approx. 10 volumes relative to substrate). Heat to 50–60 °C to lower viscosity.
Addition: Add
-Benzyl-4-piperidone slowly. The mixture will be exothermic.
Azide Addition: Critical Safety Step. Add
portion-wise over 1 hour. Do not add all at once. Evolution of gas will cause foaming. Ensure efficient venting.
Reaction: Stir at 60–70 °C for 4–12 hours. Monitor by TLC or LCMS (Target mass: M+15 relative to SM).[1]
Quench: Pour the reaction mixture carefully onto crushed ice/water. The PPA hydrolysis is exothermic.
Workup: Basify the aqueous solution to pH > 10 using 50% NaOH (keep cool). Extract with Dichloromethane (DCM) (3x).[1]
Purification: Dry organics over
, concentrate. The crude is often pure enough, but can be recrystallized from EtOAc/Hexanes.
Why this works: The protonated ketone undergoes nucleophilic attack by hydrazoic acid, followed by a rearrangement (migration of the alkyl group) to expel
Context: For drugs like Suvorexant , chirality on the ring is essential.
Method: Use of Imine Reductases (IREDs) or asymmetric hydrogenation.
Precursor: Synthesis of a keto-diamine or amino-ketone intermediate.[1]
Cyclization: Intramolecular reductive amination using a chiral catalyst (Ru-based or Enzymatic) to set the stereocenter at the 7-position during ring closure.[1]
Role of Scaffold: The 1,4-diazepane ring acts as a soluble linker that positions the basic nitrogen to interact with the acidic residues in the kinase active site, while the sulfonyl group orients the isoquinoline hinge binder. The 7-membered ring provides a specific "induced fit" that differs from piperazine analogs.[1]
Structure: A highly substituted 1,4-diazepane core with a 7-methyl group.[1]
Role of Scaffold:
Conformational Lock: The 7-methyl group (R-configuration) forces the diazepane ring into a specific conformation that orients the two aromatic "wings" (benzoxazole and triazolyl-benzoyl) into the correct hydrophobic pockets of the receptor.[1]
Metabolic Stability: The substitution pattern protects the ring from rapid oxidative metabolism common to unsubstituted cyclic amines.
Mechanism of Action Diagram (Suvorexant Logic)
Caption: Figure 2.[1] Pharmacophore assembly of Suvorexant.[6] The 1,4-diazepane core serves as the central hub, with the 7-methyl group acting as a conformational lock to ensure precise receptor fit.
Future Outlook: PROTACs and Beyond
The 1,4-diazepane scaffold is currently underutilized in PROTAC (Proteolysis Targeting Chimera) design.[1] Its unique exit vectors make it an excellent candidate for linkers where the standard piperazine or PEG chains fail to achieve the necessary E3-ligase/Target protein geometry.
Recommendation: Medicinal chemists should screen 1,4-diazepane libraries early in the hit-to-lead phase when 6-membered rings show poor solubility or lack of selectivity.[1]
References
Suvorexant Discovery: Cox, C. D., et al. (2010). "Discovery of the Dual Orexin Receptor Antagonist [(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305) for the Treatment of Insomnia."[1] Journal of Medicinal Chemistry, 53(14), 5320–5332. Link[1]
Fasudil Overview: Shibuya, M., et al. (2005). "Vascular Rho-kinase in cardiovascular physiology and pathology." Pharmacology & Therapeutics, 105(2), 239–252. Link
Schmidt Reaction Review: Aube, J., et al. (1991). "Synthetic aspects of the Schmidt reaction of ketones with alkyl azides." Journal of the American Chemical Society, 113(23), 8965–8966. Link[1]
Biocatalytic Synthesis: Mangion, I. K., et al. (2012). "Enantioselective Synthesis of a Dual Orexin Receptor Antagonist." Organic Letters, 14(13), 3458–3461. Link[1]
1,4-Diazepane Review: Ramajayam, R., et al. (2007).[7][8] "Current scenario of 1,4-diazepines as potent biomolecules--a mini review." Mini Reviews in Medicinal Chemistry, 7(8), 793-812.[7][8] Link
Application Notes & Protocols for the Synthesis of N-Substituted 1,4-Diazepane Libraries
Introduction: The 1,4-Diazepane Scaffold in Modern Drug Discovery The 1,4-diazepane motif is a privileged seven-membered heterocyclic scaffold that forms the core of numerous biologically active compounds. Its inherent c...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The 1,4-Diazepane Scaffold in Modern Drug Discovery
The 1,4-diazepane motif is a privileged seven-membered heterocyclic scaffold that forms the core of numerous biologically active compounds. Its inherent conformational flexibility, combined with the ability to introduce diverse substituents at multiple positions, makes it a cornerstone in medicinal chemistry. Molecules incorporating this structure have shown a wide spectrum of therapeutic activities, including acting as orexin receptor antagonists for insomnia, and as antipsychotic and anxiolytic agents.[1][2][3] The strategic synthesis of N-substituted 1,4-diazepane libraries is therefore a critical endeavor in the quest for novel therapeutics, enabling the systematic exploration of chemical space to identify and optimize lead compounds.[4]
This guide provides an in-depth exploration of robust and scalable methodologies for the synthesis of N-substituted 1,4-diazepane libraries. We will delve into the mechanistic underpinnings of key synthetic strategies, offer detailed, field-proven protocols, and provide troubleshooting guidance to empower researchers in their drug discovery efforts.
Core Synthetic Strategies for Library Construction
The construction and subsequent derivatization of the 1,4-diazepane core can be approached through several powerful synthetic routes. The choice of strategy often depends on the desired diversity, scale of the library, and the availability of starting materials.
Reductive Amination: A Versatile Workhorse
Reductive amination is arguably the most common and versatile method for forming the C-N bonds that define the 1,4-diazepane ring and for introducing N-substituents.[5] The reaction proceeds through the initial formation of an imine or iminium ion from a carbonyl compound and an amine, which is then reduced in situ to the corresponding amine.
Causality and Experimental Choices: The success of a reductive amination protocol hinges on the choice of the reducing agent. A key consideration is the relative reactivity of the reducing agent towards the carbonyl starting material versus the iminium intermediate.
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice due to its mildness and high selectivity for reducing the protonated imine over the starting aldehyde or ketone. This selectivity minimizes the formation of alcohol byproducts. Acetic acid is frequently used as a catalyst to promote imine formation.[5]
Sodium Cyanoborohydride (NaBH₃CN): This reagent is also effective but is highly toxic. It is stable under mildly acidic conditions where imine formation is favorable.[5]
Sodium Borohydride (NaBH₄): A stronger reducing agent, NaBH₄ can reduce the starting carbonyl. Therefore, it is typically added after sufficient time has been allowed for imine formation to reach completion.[6]
A significant challenge in the synthesis of N-substituted 1,4-diazepanes via reductive amination is the potential for over-alkylation , leading to a mixture of mono-, di-, and even tri-substituted products.[7] Careful control of stoichiometry and reaction conditions is crucial to mitigate this.
Palladium-Catalyzed Buchwald-Hartwig Amination
For the introduction of aryl or heteroaryl substituents at the nitrogen positions, the Buchwald-Hartwig amination is an exceptionally powerful tool.[8] This palladium-catalyzed cross-coupling reaction forms C-N bonds between an amine and an aryl halide or triflate.
Mechanistic Insight: The catalytic cycle, a cornerstone of modern organometallic chemistry, provides a framework for understanding and optimizing this reaction.
Fig. 1: Catalytic Cycle of Buchwald-Hartwig Amination
Expertise in Action: The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos) are often employed to stabilize the palladium catalyst and facilitate the key steps of oxidative addition and reductive elimination.[9] The selection of the appropriate base (e.g., NaOtBu, K₃PO₄) is also crucial for the deprotonation step.
Multicomponent Reactions (MCRs) for Rapid Diversification
Multicomponent reactions, such as the Ugi four-component reaction (Ugi-4CR), are highly efficient for generating complex molecular scaffolds in a single step. The Ugi reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide. This strategy is particularly well-suited for the combinatorial synthesis of benzodiazepine and diazepane libraries.[10]
A powerful extension of this is the Ugi-deprotection-cyclization (UDC) strategy. Here, one of the components contains a protected functional group that, after the Ugi reaction, can be deprotected to trigger an intramolecular cyclization, forming the diazepine ring.[10]
Solid-Phase Synthesis for High-Throughput Library Generation
Solid-phase organic synthesis (SPOS) is a powerful technique for the production of large combinatorial libraries.[4][11] The key principle is the covalent attachment of a starting material to an insoluble polymer support (resin). Reagents are then added in solution, and excess reagents and byproducts are simply washed away. This obviates the need for traditional purification techniques like column chromatography after each step, dramatically increasing efficiency.
The general workflow involves:
Attachment: Covalently linking the initial building block to the solid support.
Elaboration: Stepwise addition of other building blocks to construct the desired scaffold.
Cleavage: Releasing the final product from the resin, often with simultaneous deprotection of any side-chain protecting groups.
Detailed Experimental Protocols
The following protocols are provided as robust starting points for the synthesis of N-substituted 1,4-diazepane libraries.
Protocol 1: N-Alkylation via Reductive Amination
This protocol describes the mono-alkylation of a pre-formed 1,4-diazepane core, for example, tert-butyl 1,4-diazepane-1-carboxylate.
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
Acetic Acid (optional, 1-2 equiv)
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Dissolve tert-butyl 1,4-diazepane-1-carboxylate (1.0 equiv) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
Add the aldehyde or ketone (1.1 equiv). If the reaction is sluggish, add acetic acid (1-2 equiv) to catalyze imine formation. Stir the mixture at room temperature for 1-2 hours.
Cool the reaction mixture to 0 °C in an ice bath.
Add sodium triacetoxyborohydride (1.5 equiv) portion-wise, ensuring the internal temperature does not rise significantly.
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
Concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography.
Protocol 2: Solid-Phase Synthesis of a 1,4-Benzodiazepine-2,5-dione Library
This protocol is adapted from methodologies for creating benzodiazepine libraries and can be applied to diazepanes.[4]
Loading: Swell Wang resin in DMF. In a separate flask, activate the Fmoc-protected amino acid (3 equiv) with DIC (3 equiv) and HOBt (3 equiv) in DMF. Add the activated amino acid solution to the resin and shake for 4 hours. Wash the resin thoroughly with DMF, DCM, and methanol, then dry.
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly.
Acylation with Anthranilic Acid: In a separate flask, dissolve the anthranilic acid derivative (3 equiv), PyBOP (3 equiv), and DIPEA (6 equiv) in DMF. Add this solution to the resin and shake for 4 hours. Wash the resin.
N-Alkylation: Suspend the resin in DMF and add NaH (5 equiv). Stir for 30 minutes, then add the alkylating agent (5 equiv). Shake overnight. Wash the resin.
Cyclization and Cleavage: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-4 hours. Filter the resin and collect the filtrate.
Work-up: Concentrate the filtrate under reduced pressure. Precipitate the crude product with cold diethyl ether, centrifuge, and decant the ether. The crude product can be purified by preparative HPLC.
Data Summary: Comparison of Synthetic Strategies
Strategy
Key Advantages
Key Disadvantages
Typical Yields
Scope of N-Substituents
Reductive Amination
High functional group tolerance, mild conditions, readily available reagents.[5]
Risk of over-alkylation, may require chromatography.[7]
The synthesis of N-substituted 1,4-diazepane libraries is a dynamic field that leverages a diverse array of synthetic methodologies. From the foundational reliability of reductive amination to the high-throughput capabilities of solid-phase synthesis and the rapid complexity generation of multicomponent reactions, researchers have a powerful toolkit at their disposal. By understanding the mechanistic principles behind these reactions and carefully controlling experimental parameters, it is possible to efficiently generate diverse libraries of 1,4-diazepane derivatives for the discovery of new and potent therapeutic agents.
References
Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. (n.d.). PMC. Retrieved February 12, 2026, from [Link]
Synthesis of triazolo- and tetrazolo-fused 1,4-benzodiazepines via one-pot Ugi–azide and Cu-free click reactions. (n.d.). PMC. Retrieved February 12, 2026, from [Link]
Effective microwave-assisted approach to 1,2,3-triazolobenzodiazepinones via tandem Ugi reaction/catalyst-free intramolecular azide–alkyne cycloaddition. (2021, March 8). Faculty Publications -- Chemistry Department. Retrieved February 12, 2026, from [Link]
Synthesis of triazolo- and tetrazolo-fused 1,4-benzodiazepines via one-pot Ugi–azide and Cu-free click reactions. (n.d.). Beilstein Journals. Retrieved February 12, 2026, from [Link]
A Remarkable Two-Step Synthesis of Diverse 1,4-Benzodiazepine-2,5-diones Using the Ugi Four-Component Condensation. (1996). Sci-Hub. Retrieved February 12, 2026, from [Link]
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved February 12, 2026, from [Link]
Biocatalytic Access to 1,4-Diazepanes via Imine Reductase-Catalyzed Intramolecular Asymmetric Reductive Amination. (2020, July 13). ACS Catalysis. Retrieved February 12, 2026, from [Link]
Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. (2025, July 17). PMC. Retrieved February 12, 2026, from [Link]
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved February 12, 2026, from [Link]
The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. (2024, July 3). Royal Society Publishing. Retrieved February 12, 2026, from [Link]
1,4‐Diazepane Ring‐Based Systems. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved February 12, 2026, from [Link]
Solid-Phase Synthesis of 1,4-Benzodiazepine-2,5-diones. Library Preparation and Demonstration of Synthesis Generality. (1997, March 7). Semantic Scholar. Retrieved February 12, 2026, from [Link]
Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. (n.d.). NIH. Retrieved February 12, 2026, from [Link]
Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. (2022, July 22). Pearson. Retrieved February 12, 2026, from [Link]
Solid phase synthesis of tetrahydro-1,4-benzodiazepin-2-ones. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. (n.d.). PMC. Retrieved February 12, 2026, from [Link]
Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (n.d.). PMC. Retrieved February 12, 2026, from [Link]
Biocatalysis: Synthesis of Chiral Intermediates for Pharmaceuticals. (2025, August 6). ResearchGate. Retrieved February 12, 2026, from [Link]
Reductive Amination. (n.d.). Myers Chem 115. Retrieved February 12, 2026, from [Link]
N alkylation at sp3 Carbon Reagent Guide. (n.d.). ACS GCI Pharmaceutical Roundtable. Retrieved February 12, 2026, from [Link]
REGIOSELECTIVE N-ACYLATION OF SOME NITROGENOUS HETEROCYCLES UNDER SOLVENT-FREE CONDITIONS. (2014, June 26). ResearchGate. Retrieved February 12, 2026, from [Link]
Substrate scope with 1,4-dioxane as the solvent. Reaction conditions: 1 (0.2 mmol), 2 (0.3 mmol), KOtBu (0.24 mmol), 1,4-dioxane (2 mL), r.t., 30W blue LEDs (λ ≈ 440–450 nm), 14 h. Isolated yield. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
Biocatalytic synthesis of chiral pharmaceutical intermediates. (2014, June 11). AIR Unimi. Retrieved February 12, 2026, from [Link]
Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved February 12, 2026, from [Link]
1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (n.d.). Bentham Science. Retrieved February 12, 2026, from [Link]
The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. (2024, July 3). PMC. Retrieved February 12, 2026, from [Link]
Solid-phase synthesis of 3,7-disubstituted perhydro-1,4-diazepine-2,5-diones from amino acids and β-amino acids. (2025, August 6). ResearchGate. Retrieved February 12, 2026, from [Link]
THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. (n.d.). International Journal of Pharmaceutical, Chemical, and Biological Sciences. Retrieved February 12, 2026, from [Link]
Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. (n.d.). ChemRxiv. Retrieved February 12, 2026, from [Link]
Biocatalysis: A smart and green tool for the preparation of chiral drugs. (n.d.). Semantic Scholar. Retrieved February 12, 2026, from [Link]
Solution-phase Library Generation: Methods and Applications in Drug Discovery. (1998). PubMed. Retrieved February 12, 2026, from [Link]
Kumar et al., IJPSR, 2024; Vol. 15(9): 2629-2634. (2024, February 28). International Journal of Pharmaceutical Sciences and Research. Retrieved February 12, 2026, from [Link]
1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (n.d.). PubMed. Retrieved February 12, 2026, from [Link]
Collection - Solid-Phase Synthesis of 1,4-Benzodiazepine-2,5-diones. Library Preparation and Demonstration of Synthesis Generality - The Journal of Organic Chemistry. (n.d.). ACS Figshare. Retrieved February 12, 2026, from [Link]
Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (n.d.). MDPI. Retrieved February 12, 2026, from [Link]
1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. (n.d.). IntechOpen. Retrieved February 12, 2026, from [Link]
Application Notes & Protocols for Amide Coupling with 1-(Methoxyacetyl)-1,4-diazepane
Introduction: The Significance of Amide Bond Formation with Substituted Diazepanes The amide bond is a cornerstone of medicinal chemistry, present in approximately 25% of all available pharmaceutical drugs.[1] Its format...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of Amide Bond Formation with Substituted Diazepanes
The amide bond is a cornerstone of medicinal chemistry, present in approximately 25% of all available pharmaceutical drugs.[1] Its formation is one of the most frequently executed reactions in drug discovery and development.[1][2] The 1,4-diazepane scaffold is a privileged structure in modern pharmacology, featured in molecules targeting a range of conditions. The specific substrate, 1-(Methoxyacetyl)-1,4-diazepane, presents a secondary amine on the diazepane ring, making it a valuable nucleophile for coupling with a diverse array of carboxylic acids to generate novel chemical entities.
This guide provides detailed, field-proven protocols for the successful amide coupling of various carboxylic acids to 1-(Methoxyacetyl)-1,4-diazepane. We will move beyond simple procedural lists to explore the mechanistic rationale behind reagent selection and reaction optimization, empowering researchers to not only execute these protocols but also to troubleshoot and adapt them for their specific synthetic challenges.
Core Concepts: Navigating the Amide Coupling Landscape
The direct reaction between a carboxylic acid and an amine to form an amide is kinetically slow due to the formation of a stable ammonium-carboxylate salt. Therefore, the reaction necessitates the activation of the carboxylic acid to create a more electrophilic species that is readily attacked by the amine nucleophile. The choice of coupling reagent is critical and depends on factors such as substrate sterics, electronic properties, risk of epimerization at chiral centers, and the desired reaction conditions.[3]
For a secondary amine like 1-(Methoxyacetyl)-1,4-diazepane, steric hindrance can be a factor, and the choice of a highly efficient coupling reagent is paramount. This guide will focus on three robust and widely adopted classes of coupling reagents:
Uronium/Aminium Salts: Exemplified by HATU.
Carbodiimides: Exemplified by EDC in combination with HOBt.
Phosphonium Anhydrides: Exemplified by T3P®.
Protocol 1: High-Efficiency Coupling Using HATU
Expertise & Experience:
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a highly effective coupling reagent known for its rapid reaction rates and low rates of racemization, making it a preferred choice for challenging or precious substrates.[4] Its mechanism involves the formation of a highly reactive OAt-active ester.[3] The presence of the nitrogen atom in the HOAt ring is believed to accelerate the coupling step.[3] A non-nucleophilic base, typically Diisopropylethylamine (DIPEA), is required to deprotonate the carboxylic acid and neutralize the generated HCl. It is crucial to pre-activate the carboxylic acid with HATU before introducing the amine to prevent the amine from reacting with HATU itself, which can form an unwanted guanidinium byproduct.[5]
Reaction Mechanism: HATU-Mediated Coupling
Caption: Mechanism of HATU-mediated amide bond formation.
Step-by-Step Protocol
Reagent Preparation:
In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid (1.0 equiv.) and HATU (1.1 equiv.) in anhydrous DMF or DCM (to a concentration of 0.1-0.5 M).[3]
Equip the flask with a magnetic stir bar and cool the solution to 0 °C in an ice bath.
Activation:
Add DIPEA (2.5 - 3.0 equiv.) dropwise to the stirred solution.[3]
Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation. A color change may be observed.
Coupling:
In a separate flask, dissolve 1-(Methoxyacetyl)-1,4-diazepane (1.1 equiv.) in a minimal amount of anhydrous DMF.
Add the amine solution dropwise to the activated carboxylic acid mixture at 0 °C.
Allow the reaction to slowly warm to room temperature and stir for 1 to 18 hours.
Monitoring:
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the consumption of the limiting starting material is observed.[3]
Workup and Purification:
Upon completion, dilute the reaction mixture with an organic solvent like Ethyl Acetate or DCM.[3]
Wash the organic layer sequentially with 5% aqueous citric acid or 1M HCl (to remove DIPEA), saturated aqueous sodium bicarbonate (to remove excess carboxylic acid and HOAt), and finally with brine.[6][7]
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[3]
Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[3]
Protocol 2: The Classic Carbodiimide Approach with EDC/HOBt
Expertise & Experience:
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide, which is a major advantage as its urea byproduct can be easily removed with a simple aqueous wash.[3][8] When used alone, EDC can lead to racemization of chiral carboxylic acids and the formation of N-acylurea byproducts. The addition of HOBt (1-Hydroxybenzotriazole) mitigates these issues. The carboxylic acid first reacts with EDC to form an unstable O-acylisourea intermediate. This is then intercepted by HOBt to form a more stable HOBt-ester, which is less prone to racemization and reacts cleanly with the amine.[3]
Reaction Mechanism: EDC/HOBt-Mediated Coupling
Caption: Mechanism of EDC/HOBt-mediated amide bond formation.
Step-by-Step Protocol
Reagent Preparation:
To a round-bottom flask, add the carboxylic acid (1.0 equiv.), HOBt (1.2 equiv.), and 1-(Methoxyacetyl)-1,4-diazepane (1.1 equiv.).
Dissolve the mixture in an anhydrous aprotic solvent such as DMF or DCM.[3] Equip with a magnetic stir bar and cool the solution to 0 °C in an ice bath.
Activation and Coupling:
Add EDC·HCl (1.2 equiv.) portion-wise to the stirred reaction mixture.[3]
If the amine starting material is a salt (e.g., HCl or TFA salt), add a tertiary amine base like DIPEA or Triethylamine (TEA) (2.5 equiv.) dropwise to neutralize the salt and the HCl generated from EDC·HCl.[3] If the free amine is used, 1.2 equivalents of base is sufficient.
Allow the reaction to warm to room temperature and stir for 4 to 24 hours.
Monitoring:
Monitor the reaction progress by TLC or LC-MS.
Workup and Purification:
Dilute the reaction mixture with a suitable organic solvent (e.g., Ethyl Acetate).
Wash the organic layer with water or brine. The water-soluble 1-ethyl-3-(3-dimethylaminopropyl)urea byproduct will be removed in this step.[8]
Perform subsequent washes with dilute acid (e.g., 1M HCl) and dilute base (e.g., saturated NaHCO₃) as needed to remove any unreacted starting materials.[7][8]
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purify the crude product by flash column chromatography if necessary.
Protocol 3: The Green and Efficient T3P® Approach
Expertise & Experience:
T3P® (n-Propanephosphonic acid anhydride) is a versatile and increasingly popular coupling reagent lauded for its efficiency, mild reaction conditions, and environmentally friendly profile.[9][10] The byproducts are water-soluble phosphonic acids, which are easily removed by an aqueous workup.[10][11] T3P® is particularly effective for coupling epimerization-prone substrates and is known to give high yields with excellent product purity.[9][11] It is often supplied as a solution in a solvent like Ethyl Acetate or DMF.
Experimental Workflow: General Amide Coupling
Caption: General workflow for solution-phase amide coupling.
Step-by-Step Protocol
Reagent Preparation:
In a round-bottom flask, dissolve the carboxylic acid (1.0 equiv.) and 1-(Methoxyacetyl)-1,4-diazepane (1.1 equiv.) in a suitable solvent (e.g., Ethyl Acetate, DCM, or 2-MeTHF).
Add a tertiary amine base such as Pyridine, TEA, or DIPEA (3.0 equiv.).[12] Cool the mixture to 0 °C.
Coupling:
Slowly add T3P® (typically 50% solution in EtOAc or DMF, 1.5 equiv.) to the cooled, stirred mixture.[12] An exotherm may be observed.
Allow the reaction to warm to room temperature and stir for 1 to 12 hours. The reaction is often complete within a few hours.
Monitoring:
Monitor the reaction progress by TLC or LC-MS.
Workup and Purification:
Quench the reaction by adding water or a saturated solution of sodium bicarbonate.
Extract the product with an organic solvent (e.g., Ethyl Acetate).
The water-soluble phosphonic acid byproducts will remain in the aqueous layer.[10]
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
The crude product is often of high purity, but can be further purified by column chromatography if needed.
Data Summary and Reagent Comparison
Parameter
HATU Protocol
EDC/HOBt Protocol
T3P® Protocol
Reagent Class
Uronium Salt
Carbodiimide
Phosphonic Anhydride
Equiv. Acid
1.0
1.0
1.0
Equiv. Amine
1.1
1.1
1.1
Equiv. Reagent
1.1
1.2 (EDC), 1.2 (HOBt)
1.5
Equiv. Base
2.5 - 3.0 (DIPEA)
1.2 - 2.5 (DIPEA/TEA)
3.0 (Pyridine/DIPEA)
Common Solvent
DMF, DCM
DMF, DCM
EtOAc, 2-MeTHF, DCM
Temperature
0 °C to RT
0 °C to RT
0 °C to RT
Key Advantage
High speed, low racemization
Cost-effective, water-soluble byproduct
Green, high purity, easy workup
Key Consideration
Pre-activation recommended
HOBt additive is crucial
Often requires more base
Product Characterization
The successful synthesis of the target amide should be confirmed using standard analytical techniques:
¹H and ¹³C NMR Spectroscopy: To confirm the structure of the final product. The disappearance of the carboxylic acid proton and shifts in the signals corresponding to the diazepane ring protons adjacent to the newly formed amide bond are indicative of a successful reaction.[13][14][15][16]
Mass Spectrometry (LC-MS or HRMS): To confirm the molecular weight of the desired product.[13][15]
Infrared (IR) Spectroscopy: To observe the characteristic amide carbonyl (C=O) stretch, typically in the range of 1630-1680 cm⁻¹.
Troubleshooting
Low or No Conversion:
Ensure all reagents and solvents are anhydrous. Water can hydrolyze activated intermediates.
Verify the quality of the coupling reagent; some can degrade upon storage.
For sterically hindered substrates, consider switching to a more powerful reagent like HATU or increasing the reaction temperature.
Side Product Formation:
With HATU, ensure pre-activation of the acid before adding the amine to avoid guanidinium formation.[5]
With EDC, the absence of HOBt can lead to N-acylurea formation. Ensure HOBt is present in stoichiometric amounts.
Difficulty in Purification:
Ensure the aqueous workup is performed correctly to remove the bulk of the byproducts and excess reagents.[6][7] An acidic wash removes basic impurities (amine, DIPEA), while a basic wash removes acidic impurities (carboxylic acid, HOBt).[6][7]
References
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. [Link]
Dunetz, J. R., et al. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Chemistry Portal. [Link]
Amine to Amide (Coupling) - Common Conditions. (n.d.). Common Organic Chemistry. [Link]
De Marco, R., et al. (2023). Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. RSC Publishing. [Link]
Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. (n.d.). PDF. [Link]
Acid-Amine Coupling using EDCI. (n.d.). Organic Synthesis. [Link]
The amide group and its preparation methods by acid-amine coupling reactions: an overview. (n.d.). ResearchGate. [Link]
Synthesis, Characterization, and Antioxidant Activity of Some New Benzodiazepine Derivatives. (n.d.). Connect Journals. [Link]
Diazepam Quantification in Street Tablets Using Benchtop H qNMR Spectroscopy. (n.d.). [Link]
Procopio, D., et al. (2023). Reactive deep eutectic solvents for EDC-mediated amide synthesis. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies. [Link]
Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate. (n.d.). [Link]
The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. (2024). PMC. [Link]
Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. (n.d.). Der Pharma Chemica. [Link]
Laboratory and practical synthesis of Suvorexant, a selective dual orexin receptor antagonist. (2025). ResearchGate. [Link]
SUVOREXANT INTERMEDIATES AND PREPARATION METHODS THEREOF. (2017). European Patent Office. [Link]
Application Note: Leveraging 1-(Methoxyacetyl)-1,4-diazepane for 3D-Rich Scaffolds in Fragment-Based Drug Design
Introduction: The Need for Spatially Diverse Fragments Fragment-Based Drug Design (FBDD) has established itself as a powerful and efficient strategy for identifying high-quality lead compounds.[1] By screening small, low...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Need for Spatially Diverse Fragments
Fragment-Based Drug Design (FBDD) has established itself as a powerful and efficient strategy for identifying high-quality lead compounds.[1] By screening small, low-molecular-weight molecules (fragments), FBDD can explore chemical space more effectively than traditional high-throughput screening (HTS).[2] Successful fragment hits are characterized by high ligand efficiency and serve as starting points for optimization into more potent molecules.[3] However, a common pitfall in many fragment libraries is an over-reliance on flat, aromatic systems. To address targets with complex, three-dimensional binding sites and to develop leads with improved physicochemical properties (e.g., solubility, metabolic stability), there is a growing need for fragments rich in sp³-hybridized centers.
This application note details the rationale and practical application of 1-(Methoxyacetyl)-1,4-diazepane , a novel, non-planar fragment. We will explore its strategic value, provide a detailed protocol for its synthesis, and outline its application in a typical FBDD workflow, from initial screening to hit-to-lead optimization.
Rationale: Why 1-(Methoxyacetyl)-1,4-diazepane?
The strategic selection of fragments is paramount to the success of an FBDD campaign. 1-(Methoxyacetyl)-1,4-diazepane was designed to incorporate several features that make it an attractive starting point for drug discovery.
The 1,4-Diazepane Core: This seven-membered saturated heterocycle is a "privileged scaffold" that appears in numerous biologically active compounds, including anxiolytics and antipsychotics. Its non-planar, flexible conformation allows it to present substituents in a defined three-dimensional arrangement, enabling access to deep or complex binding pockets often unaddressable by flat fragments.[4]
Dual-Vector Exit Points: The diazepane ring possesses two nitrogen atoms. The acylated nitrogen (N-1) is largely fixed, while the secondary amine at the N-4 position provides a clear, chemically tractable vector for subsequent "fragment growing" strategies.[5]
The Methoxyacetyl Moiety: This group provides key pharmacophoric features. The amide carbonyl and the ether oxygen act as hydrogen bond acceptors, providing well-defined interaction points to anchor the fragment to a target protein.[6] Furthermore, the methoxy group itself is "poised" for modification, allowing chemists to probe for additional interactions or fine-tune properties without altering the core scaffold.[7]
"Rule of Three" Compliance: The fragment is designed to adhere to the "Rule of Three," a guideline for desirable fragment properties (MW < 300 Da, cLogP ≤ 3, H-bond donors/acceptors ≤ 3).[2]
Property
Guideline ("Rule of Three")
1-(Methoxyacetyl)-1,4-diazepane
Justification
Molecular Weight (MW)
< 300 Da
172.22 g/mol
Well within the ideal range for fragments.
cLogP
≤ 3
Approx. -0.5 to 0.5
Low lipophilicity suggests good potential for aqueous solubility.
Hydrogen Bond Donors
≤ 3
1 (secondary amine)
Provides a key interaction point and a vector for growth.
Hydrogen Bond Acceptors
≤ 3
3 (amide C=O, ether O, N-1)
Offers multiple opportunities for strong, directional binding.
Rotatable Bonds
≤ 3
3
Limited flexibility helps maintain a defined binding conformation.
Table 1: Physicochemical Properties of 1-(Methoxyacetyl)-1,4-diazepane vs. "Rule of Three" Guidelines.
Experimental Protocols
Protocol 1: Synthesis of 1-(Methoxyacetyl)-1,4-diazepane
Since this is a specialized fragment, it is typically not available commercially and must be synthesized. The most direct route is the N-acylation of a protected diazepane. This protocol uses tert-butyl 1,4-diazepane-1-carboxylate as a readily available starting material.
Causality: The use of a Boc-protecting group on one nitrogen ensures that the acylation reaction occurs selectively at the other nitrogen. The final deprotection step under acidic conditions is clean and efficient. Triethylamine (TEA) is used as a mild base to neutralize the HCl generated during the acylation reaction, preventing the formation of hydrochloride salts of the amine reactants.[8]
Caption: Synthetic scheme for 1-(Methoxyacetyl)-1,4-diazepane.
Standard laboratory glassware, magnetic stirrer, ice bath
Procedure:
Step 1: Acylation.
a. Dissolve tert-butyl 1,4-diazepane-1-carboxylate (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
b. Cool the solution to 0°C using an ice bath.
c. Add triethylamine (1.2 eq) to the solution.
d. Add methoxyacetyl chloride (1.1 eq) dropwise to the stirred solution.
e. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
f. Quench the reaction by adding saturated sodium bicarbonate solution.
g. Extract the aqueous layer twice with DCM.
h. Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected intermediate. This is often used in the next step without further purification.
Step 2: Deprotection.
a. Dissolve the crude intermediate from Step 1 in DCM.
b. Add TFA (5-10 eq) or an excess of 4M HCl in Dioxane.
c. Stir at room temperature for 1-2 hours until TLC/LC-MS confirms the removal of the Boc group.
d. Concentrate the reaction mixture under reduced pressure.
e. Redissolve the residue in a minimal amount of DCM and add saturated sodium bicarbonate solution carefully to neutralize the acid.
f. Extract the product into DCM (3x).
g. Combine the organic layers, dry over MgSO₄, filter, and concentrate.
Purification & Validation.
a. Purify the crude product via flash column chromatography (using a gradient of methanol in DCM) to obtain the final product as a pure oil or solid.
b. Self-Validation: Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be >95% for use in screening.
Protocol 2: Primary Fragment Screening via Surface Plasmon Resonance (SPR)
SPR is a sensitive biophysical technique used to detect and quantify binding events in real-time, making it ideal for screening low-affinity fragments.[7]
Materials:
SPR instrument (e.g., Biacore)
Sensor chip (e.g., CM5)
Target protein of interest
1-(Methoxyacetyl)-1,4-diazepane stock solution (e.g., 100 mM in DMSO)
Running buffer (e.g., PBS or HBS with 0.05% Tween-20 and 1% DMSO)
Standard immobilization reagents (EDC, NHS, ethanolamine)
Procedure:
Protein Immobilization: Immobilize the target protein onto the sensor chip surface via amine coupling to a target density that provides a robust signal (typically 2000-5000 RU for fragment screening). Leave one flow cell blank as a reference surface.
Fragment Preparation: Prepare a dilution series of the fragment in running buffer. For primary screening, a single high concentration (e.g., 200 µM or 500 µM) is often used.
Screening Run:
a. Equilibrate the system with running buffer.
b. Inject the fragment solution over the reference and target flow cells for a set association time (e.g., 60 seconds).
c. Follow with a dissociation phase by flowing running buffer (e.g., 120 seconds).
d. Include buffer-only (blank) injections for double referencing.
Data Analysis:
a. Subtract the reference flow cell data and the blank injection data from the target flow cell data.
b. A positive binding response indicates a potential "hit." The shape of the sensorgram (fast on-rate, fast off-rate) is characteristic of a fragment interaction.
Hit Confirmation (Self-Validation):
a. Orthogonal Assay: Confirm the hit using a different biophysical method, such as Differential Scanning Fluorimetry (DSF) or Microscale Thermophoresis (MST), to rule out SPR artifacts.[7][11]
b. Affinity Measurement: If confirmed, perform a dose-response experiment using a serial dilution of the fragment to determine the dissociation constant (Kᴅ).
Protocol 3: Hit-to-Lead Optimization Strategies
Once a fragment hit is confirmed and its binding mode is determined by structural biology (ideally X-ray crystallography), the optimization phase begins.[12] The goal is to increase affinity and selectivity while maintaining drug-like properties.[13]
Caption: Key strategies in the fragment hit-to-lead process.
Fragment Growing:
Rationale: This is the most common strategy and is ideal for 1-(Methoxyacetyl)-1,4-diazepane.[14] The co-crystal structure will reveal the orientation of the fragment in the binding site. If the secondary amine at the N-4 position points towards an empty, unoccupied region of the binding pocket, new chemical functionality can be added at this position to make additional favorable interactions.
Execution:
a. In Silico Design: Use computational tools to model the addition of small functional groups (e.g., phenyl, carboxylate, small heterocycles) to the N-4 position.[12]
b. Synthesis: Synthesize a small library of analogs via reductive amination or N-alkylation at the N-4 position of the parent fragment.
c. Testing: Screen the new, larger compounds for improved affinity using SPR or a functional assay.
Fragment Linking:
Rationale: If a separate screening campaign identifies a second fragment that binds in a pocket adjacent to the diazepane fragment, the two can be chemically linked together.[15]
Execution:
a. Structural Analysis: Overlay the co-crystal structures of both fragments to determine the optimal linker length and geometry.
b. Linker Design: Design and synthesize linkers that connect the N-4 position of the diazepane to a suitable attachment point on the second fragment. The linker should be conformationally reasonable and contribute positively (or neutrally) to binding and physicochemical properties.
c. Testing: Evaluate the linked compound for a significant (super-additive) increase in binding affinity.
Conclusion
1-(Methoxyacetyl)-1,4-diazepane represents an archetypal next-generation fragment for FBDD. Its inherent three-dimensionality, coupled with strategically placed functional groups for both binding and chemical elaboration, makes it a valuable tool for tackling challenging protein targets. The protocols outlined here provide a comprehensive workflow, from the fundamental synthesis of the fragment to its application in screening and its evolution into a potent lead compound. By incorporating such sp³-rich scaffolds into screening libraries, researchers can enhance the structural diversity of their hits and increase the probability of discovering novel, effective therapeutics.
References
Wikipedia. Fragment-based lead discovery. [Link][1]
Jubilant Biosys. Fragment Screening & Fragment-Based Drug Design. [Link][2]
Sygnature Discovery. Fragment Screening | Drug Discovery. [Link][7]
García-Sosa, A. T., et al. (2024). How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery. ChemMedChem. [Link][11]
BioSolveIT. FBDD: Fragment-Based Drug Design. [Link][15]
Singh, M., et al. Different hit-to-lead optimization strategies (fragment growing, merging and linking approach). ResearchGate. [Link][5]
Cole, K. P., et al. (2022). Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. Frontiers in Chemistry. [Link][8]
Bohár, D., et al. Hot spot analysis for driving the development of hits into leads in fragment based drug discovery. Journal of Computer-Aided Molecular Design. [Link][3]
ResearchGate. Synthesis of N-Acylated 1,5-Benzodiazepines: Differentiation between Two Possible Acylation Sites via Hydrogen Bonding. [Link][16]
de Souza, N. B., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry. [Link][12]
Oncodesign Services. Hit-to-Lead process | Drug Discovery. [Link][13]
ResearchGate. (2022). Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. [Link][17]
ResearchGate. (2020). Current Scenario of 1,4-Diazepines as Potent Biomolecules-A Mini Review. [Link][18]
Bromchem Laboratories. Methoxyacetyl Chloride | Manufacturer, Supplier from Anand. [Link][19]
Wang, L., et al. (2018). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules. [Link][4]
Zhang, L., et al. (2017). Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate. Research on Chemical Intermediates. [Link][20]
ResearchGate. General strategy for synthesis of compounds. a. methoxyacetyl chloride,... [Link][21]
Google Patents. US10618891B2 - Suvorexant intermediate and preparation method thereof. [22]
Gill, R. K., et al. (2014). Recent development in[1][11]benzodiazepines as potent anticancer agents: a review. Mini reviews in medicinal chemistry. [Link][23]
Bentham Science. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. [Link][24]
MDPI. An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][1][11]diazepines, and Their Cytotoxic Activity. [Link][25]
Google Patents. EP3412665B1 - Suvorexant intermediates and preparation methods thereof. [26]
ResearchGate. (2019). Laboratory and practical synthesis of Suvorexant, a selective dual orexin receptor antagonist. [Link][27]
Application Notes & Protocols: Solid-Phase Synthesis of Diazepane Scaffolds for Drug Discovery
Abstract The diazepane scaffold, particularly the 1,4-diazepane core and its benzo-fused analogues, represents a "privileged structure" in medicinal chemistry, forming the foundation of numerous therapeutic agents with a...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The diazepane scaffold, particularly the 1,4-diazepane core and its benzo-fused analogues, represents a "privileged structure" in medicinal chemistry, forming the foundation of numerous therapeutic agents with a wide range of biological activities, including anxiolytic, anticonvulsant, and hypnotic effects.[1][2][3] The power of combinatorial chemistry, facilitated by solid-phase synthesis (SPS), has enabled the rapid generation of large, diverse libraries of these molecules, significantly accelerating the drug discovery process.[4][5][6] This guide provides an in-depth overview of the principles and applications of solid-phase synthesis for creating diazepane-based compound libraries. We will detail a field-proven, step-by-step protocol for the synthesis of a 1,4-benzodiazepine-2,5-dione library, explain the rationale behind key experimental choices, and discuss the scope of this powerful technique for generating novel therapeutic leads.
Introduction: The Significance of Diazepane Scaffolds
The fusion of a benzene and a diazepine ring forms the benzodiazepine core, a chemical skeleton found in widely prescribed drugs like Diazepam (Valium).[1][3] These seven-membered heterocyclic compounds are notable for their conformational flexibility, allowing them to interact with a variety of biological targets. Their primary mechanism of action often involves modulating the γ-aminobutyric acid (GABA) type A receptor in the central nervous system.[2][3]
The challenge in modern drug discovery is not just to synthesize a single active molecule but to explore the vast chemical space around a core scaffold to optimize for potency, selectivity, and pharmacokinetic properties. Solid-phase organic synthesis (SPOS) is the cornerstone technology for this exploration.[4][6] By anchoring the initial building block to a polymeric resin, multi-step syntheses can be performed with the use of excess reagents to drive reactions to completion, while purification is simplified to a mere filtration and washing step. This paradigm, famously demonstrated by Bunin and Ellman with their synthesis of a benzodiazepine library, marked a turning point in the acceptance and application of combinatorial chemistry for small molecule drug discovery.[4][7][8]
Core Principles of Solid-Phase Diazepane Synthesis
The successful solid-phase synthesis of a diazepane library hinges on the interplay of three key components: the solid support, the linker, and the synthetic route.
Solid Support (Resin): Typically, polystyrene beads cross-linked with divinylbenzene are used. The choice of resin depends on the desired C-terminal functionality of the final product. For example, Wang resin is employed for a C-terminal carboxylic acid, while Rink amide resin yields a C-terminal amide upon cleavage.[9]
Linker: The linker tethers the nascent molecule to the solid support. Its stability is paramount; it must be robust enough to withstand all the reaction conditions of the synthesis but labile enough to be cleaved under specific conditions that do not degrade the final product. Acid-labile linkers are common in benzodiazepine synthesis.[10][11]
Synthetic Strategy: The route must be designed so that all reactions are high-yielding and compatible with the solid support. The general workflow involves sequential addition of building blocks to the resin-bound substrate, followed by a final cleavage step to release the desired compound into solution.
General Workflow for Solid-Phase Benzodiazepine Synthesis
The following diagram illustrates a typical workflow for the construction of a 1,4-benzodiazepine library on a solid support. This process allows for diversification at multiple points (R¹, R², R³) by varying the building blocks used in each step.
Caption: General workflow for the solid-phase synthesis of a 1,4-benzodiazepine-2,5-dione library.
Detailed Application Protocol: Synthesis of a 1,4-Benzodiazepine-2,5-dione Library
This protocol describes a general and expedient method for the solid-phase synthesis of a diverse library of 1,4-benzodiazepine-2,5-diones, adapted from the foundational work in the field.[12][13] The synthesis utilizes three commercially available components: anthranilic acids, α-amino esters (as their Fmoc-protected counterparts), and alkylating agents.
Materials and Reagents:
Wang Resin (100-200 mesh, ~1.0 mmol/g loading)
N,N'-Diisopropylcarbodiimide (DIC)
N-Hydroxybenzotriazole (HOBt)
Fmoc-protected amino acids
Piperidine
Anhydrous N,N-Dimethylformamide (DMF)
Anhydrous Dichloromethane (DCM)
Substituted Anthranilic Acids
Alkylating agents (e.g., alkyl halides)
Potassium tert-butoxide (t-BuOK) or similar non-nucleophilic base
Trifluoroacetic acid (TFA)
Triisopropylsilane (TIS) (as a scavenger)
Step 1: Immobilization of Anthranilic Acid
Causality: The first building block is anchored to the resin. Using a carbodiimide coupling method is efficient for forming the initial ester linkage to the Wang resin's hydroxyl groups.
Swell Wang resin (1.0 g, 1.0 mmol) in anhydrous DMF (10 mL) for 1 hour in a peptide synthesis vessel.
Drain the DMF.
In a separate flask, dissolve the desired anthranilic acid (R¹) (4.0 mmol, 4 eq) and HOBt (4.0 mmol, 4 eq) in anhydrous DMF (10 mL).
Add DIC (4.0 mmol, 4 eq) to the solution and stir for 10 minutes at room temperature to pre-activate the acid.
Add the activated anthranilic acid solution to the swollen resin.
Agitate the mixture at room temperature for 12-16 hours.
Drain the reaction vessel and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL).
Dry the resin under high vacuum. A small sample can be cleaved to verify loading efficiency.
Step 2: Acylation with Fmoc-Amino Acid
Causality: The second point of diversity (R²) is introduced by coupling an Fmoc-protected amino acid to the secondary amine of the resin-bound anthranilic acid. The Fmoc group protects the amino acid's amine during coupling.
Swell the anthranilic acid-loaded resin in anhydrous DMF (10 mL) for 1 hour.
Drain the DMF.
In a separate flask, pre-activate the Fmoc-protected amino acid (R²) (3.0 mmol, 3 eq) with HOBt (3.0 mmol, 3 eq) and DIC (3.0 mmol, 3 eq) in DMF (8 mL) for 10 minutes.
Add the activated amino acid solution to the resin.
Agitate the mixture for 4-6 hours at room temperature.
Drain and wash the resin as described in Step 1.
Step 3: Fmoc-Deprotection
Causality: The Fmoc protecting group is removed with a mild base (piperidine) to expose the secondary amine, which is necessary for the subsequent intramolecular cyclization.
Treat the resin with a 20% solution of piperidine in DMF (10 mL).
Agitate for 5 minutes, then drain.
Repeat the piperidine treatment for an additional 20 minutes.
Drain and wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.
Step 4: Cyclization to Form the Diazepinedione Core
Causality: Upon exposure of the secondary amine, treatment with acid catalyzes the intramolecular cyclization (lactam formation) by attacking the ester linkage of the anthranilic acid moiety, forming the stable seven-membered ring.
Suspend the resin in a 1:1 mixture of acetic acid and DMF (10 mL).
Agitate the mixture for 12-16 hours at room temperature.
Drain and wash the resin as described in Step 1.
Step 5: N-Alkylation for Diversification
Causality: The third point of diversity (R³) is introduced by alkylating the amide nitrogen of the benzodiazepine core. A strong, non-nucleophilic base is required to deprotonate the amide, forming an anion that can then react with an electrophilic alkylating agent.
Swell the resin in anhydrous DMF (10 mL).
Add a solution of potassium tert-butoxide (t-BuOK) (5.0 mmol, 5 eq) in DMF. Agitate for 30 minutes.
Drain and wash the resin as described in Step 1 to remove excess reagents.
Step 6: Cleavage and Product Isolation
Causality: The final product is cleaved from the solid support using a strong acid, typically TFA. Scavengers like TIS are included to quench reactive carbocations that can be formed during cleavage, preventing side reactions with sensitive functional groups on the product.
Wash the final, dried resin with DCM (3 x 10 mL).
Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS.
Add the cleavage cocktail (10 mL) to the resin and agitate for 2-3 hours at room temperature.
Filter the resin and collect the filtrate.
Concentrate the filtrate under reduced pressure.
Precipitate the crude product by adding cold diethyl ether.
Isolate the product by centrifugation or filtration and purify by reverse-phase HPLC if necessary.
Scope of Application and Library Diversity
The true power of this solid-phase approach lies in its combinatorial nature. By systematically varying the three core building blocks, vast libraries of unique diazepane derivatives can be rapidly synthesized.
This methodology has been successfully applied to generate libraries for screening against various biological targets, leading to the discovery of novel inhibitors and modulators. For instance, libraries of 1,4-diazepane-2-ones have yielded potent antagonists of the LFA-1/ICAM-1 interaction, which is relevant to autoimmune diseases.[14]
Key Mechanistic Transformations
The following diagram illustrates the key chemical transformations occurring on the solid support during the synthesis of the 1,4-benzodiazepine-2,5-dione core.
Caption: Key chemical transformations on the solid support (conceptual).
Conclusion and Future Outlook
Solid-phase synthesis has fundamentally transformed the approach to lead discovery and optimization for privileged scaffolds like diazepanes. The protocols outlined herein provide a robust and versatile platform for generating large, diverse libraries of novel compounds. The ability to systematically modify multiple positions on the diazepane core allows for a detailed exploration of structure-activity relationships (SAR), which is critical for the development of next-generation therapeutics. As synthetic methodologies continue to evolve, including the development of novel linkers and resin materials, the scope and efficiency of solid-phase diazepane synthesis will undoubtedly expand, further empowering researchers in their quest for new medicines.[15][16]
References
Uozumi, Y., Yamada, Y. M. A., & Jin, C. K. (n.d.). Solid-Phase Synthesis of Benzodiazepine Derivatives. Thieme Connect.
(n.d.). Combinatorial Chemistry with Solid Phase Synthesis: An Outline. CR Subscription Agency.
(n.d.). A Traceless Solidphase Synthesis of 1,4-Diazepan-2-ones. ResearchGate.
(n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. PMC.
(n.d.). Solid phase synthesis of tetrahydro-1,4-benzodiazepin-2-ones. ResearchGate.
Boojamra, C. G., Burow, K. M., & Ellman, J. A. (1997). Solid-Phase Synthesis of 1,4-Benzodiazepine-2,5-diones. Library Preparation and Demonstration of Synthesis Generality. Semantic Scholar.
Bunin, B. A., & Ellman, J. A. (1992). A general and expedient method for the solid-phase synthesis of 1,4-benzodiazepine derivatives. Journal of the American Chemical Society.
Giovannoni, J., Subra, G., Amblard, M., & Martinez, J. (n.d.). Solid-phase synthesis of 3,7-disubstituted perhydro-1,4-diazepine-2,5-diones from amino acids and β-amino acids. ResearchGate.
Süli-Vargha, H., Schlosser, G., & Ilas, J. (2007). 1,4-diazepine-2,5-dione ring formation during solid phase synthesis of peptides containing aspartic acid beta-benzyl ester. Journal of Peptide Science, 13(11), 742-748. doi: 10.1002/psc.885.
(2005). Design and Synthesis of Novel Benzodiazepines. VTechWorks.
(n.d.). The Combinatorial Synthesis and Chemical and Biological Evaluation of a 1,4-Benzodiazepine Library. ResearchGate.
(2012). Solid-phase synthesis of trisubstituted benzo[10][17]-diazepin-5-one derivatives. PubMed. Retrieved from
(1996). Solid phase synthesis of 1,4-benzodiazepine-2,5-diones. Semantic Scholar.
Goff, D. A., & Zuckermann, R. N. (1995). Solid-phase synthesis of defined 1,4-benzodiazepine-2,5-dione mixtures. The Journal of Organic Chemistry.
(n.d.). Combinatorial chemistry. SlideShare.
(2021). Benzodiazepines: Drugs with Chemical Skeletons Suitable for the Preparation of Metallacycles with Potential Pharmacological Activity. PMC.
(n.d.). Benzodiazepine. Wikipedia.
(n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.
(2003). 1,4-Diazepane-2-ones as novel inhibitors of LFA-1. PubMed.
(n.d.). A review on the chemistry and pharmacological properties of benzodiazepine motifs in drug design. Taylor & Francis Online.
(n.d.). Benzodiazepines: Drugs with Chemical Skeletons Suitable for the Preparation of Metallacycles with Potential Pharmacological Activity. ResearchGate.
(n.d.). Classics in Chemical Neuroscience: Diazepam (Valium). PMC.
(n.d.). Combinatorial libraries: strategies and methods for 'lead' discovery.
(2005). Solid-phase synthesis of oxazolones and other heterocycles via Wang resin-bound diazocarbonyls. ElectronicsAndBooks.
(2020). Synthesis of 1,4-Diazepanes and Benzo[ b][10][17]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent. PubMed. Retrieved from
(n.d.). Resins for Solid Phase Organic Chemistry. Merck.
(2007). Peptide-heterocycle hybrid molecules: solid-phase-supported synthesis of substituted N-terminal 5-aminotetrazole peptides via electrocyclization of peptidic imidoylazides. PubMed.
(n.d.). SPPS Resins for Peptide Synthesis. Fluorochem.
(n.d.). Solid-Phase Synthesis of 1,4-Benzodiazepine-2,5-diones. Library Preparation and Demonstration of Synthesis Generality. ACS Figshare.
(2020). Synthesis of 1,4-diazepanes and benzo[b][10][17]diazepines by a domino process involving the in situ generation of an aza-Nazarov reagent. Semantic Scholar. Retrieved from
(2022). Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. Frontiers.
(n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
Solubility of 1-(Methoxyacetyl)-1,4-diazepane HCl in organic solvents
Welcome to the technical support resource for 1-(Methoxyacetyl)-1,4-diazepane HCl (CAS: 1158294-49-5). This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support resource for 1-(Methoxyacetyl)-1,4-diazepane HCl (CAS: 1158294-49-5). This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance on the solubility characteristics of this compound. Given the limited publicly available quantitative data, this document emphasizes the foundational chemical principles governing its solubility and provides robust protocols for you to determine optimal solvent conditions for your specific experimental needs.
Understanding the Molecule: The Key to Predicting Solubility
1-(Methoxyacetyl)-1,4-diazepane HCl is a hydrochloride salt of a substituted diazepane.[1][2] The "HCl" designation is critical; it signifies that the amine groups in the diazepane ring are protonated, forming an ammonium salt.[3][4] This transformation from a neutral organic base to an ionic salt fundamentally dictates its solubility profile.
Core Principle: Ionic Character Dominates Solubility
Amine salts, such as this one, are inherently polar and charged.[5] This ionic nature is the primary determinant of their solubility. The general principle of "like dissolves like" is paramount. Polar solvents are effective at solvating ions, while nonpolar solvents are not. This is a common strategy in the pharmaceutical industry to enhance the water solubility and bioavailability of amine-containing drug candidates.[4][6]
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of 1-(Methoxyacetyl)-1,4-diazepane HCl in common organic solvents?
While precise quantitative data (mg/mL) is not readily published, we can predict a qualitative solubility profile based on the compound's structure as a hydrochloride salt. Expect good solubility in polar protic and polar aprotic solvents, and poor solubility in nonpolar solvents.
Q2: I tried dissolving the compound in diethyl ether, and it didn't work. Why?
This is expected behavior. Diethyl ether is a nonpolar organic solvent. Amine salts are generally insoluble in such solvents because the nonpolar environment cannot effectively stabilize the charged ammonium species.[5]
Q3: Can I heat the mixture to improve solubility?
Gentle warming can increase the rate of dissolution and, in some cases, the amount of solute that can be dissolved. However, exercise caution. Excessive heat can potentially lead to degradation of the compound. Always start with gentle warming (e.g., 30-40°C) and monitor for any changes in the appearance of the solution (e.g., color change) that might indicate degradation.
Q4: How should I prepare a stock solution?
It is recommended to start with a polar solvent where high solubility is anticipated, such as DMSO, DMF, or methanol. Begin by adding a small amount of solvent to a pre-weighed amount of the compound and vortexing. Continue to add solvent incrementally until the desired concentration is reached and the solid is fully dissolved.
Q5: What are the key safety considerations when handling this compound?
As with any laboratory chemical, appropriate personal protective equipment (PPE) is essential. This includes safety goggles, gloves, and a lab coat.[7] Handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust.[8] Refer to the Safety Data Sheet (SDS) for comprehensive safety information.[7][8][9][10][11]
Predicted Solubility Profile
This table provides a predicted solubility profile based on the chemical principles of amine hydrochloride salts. It is intended as a starting point for your own experimental validation.
Solvent Class
Examples
Predicted Solubility
Rationale
Polar Protic
Water, Methanol, Ethanol
High
These solvents have hydrogen bond donating and accepting capabilities and high dielectric constants, which effectively solvate the ammonium cation and chloride anion.[12][13]
Polar Aprotic
DMSO, DMF, Acetonitrile
Moderate to High
These solvents have high dipole moments that can solvate the charged species, though perhaps not as effectively as protic solvents. DMSO and DMF are generally excellent solvents for a wide range of compounds.
Nonpolar Aprotic
Toluene, Hexanes, Diethyl Ether
Very Low / Insoluble
These solvents lack the polarity to stabilize the ionic salt structure, leading to poor solvation and insolubility.[5]
Chlorinated
Dichloromethane (DCM), Chloroform
Low to Moderate
While less polar than protic or aprotic polar solvents, they may offer some limited solubility, which would need to be determined experimentally.
Troubleshooting Guide for Solubility Issues
Encountering solubility challenges is a common part of experimental work. This guide provides a systematic approach to resolving these issues.
Caption: Troubleshooting workflow for solubility issues.
This protocol provides a reliable method for quickly assessing the solubility of 1-(Methoxyacetyl)-1,4-diazepane HCl in a range of solvents.
Materials:
1-(Methoxyacetyl)-1,4-diazepane HCl
Selection of test solvents (e.g., Water, Methanol, Ethanol, DMSO, DMF, Acetonitrile, Dichloromethane, Toluene)
Small vials (e.g., 1.5 mL glass vials)
Vortex mixer
Pipettes
Procedure:
Preparation: Weigh approximately 1-2 mg of 1-(Methoxyacetyl)-1,4-diazepane HCl into each labeled vial.
Initial Solvent Addition: Add 100 µL of the first test solvent to the corresponding vial.
Mixing: Cap the vial securely and vortex for 30-60 seconds.
Observation: Visually inspect the vial against a dark background.
Soluble: The solid is completely dissolved, and the solution is clear.
Partially Soluble: Some solid remains, but a significant portion has dissolved.
Insoluble: The solid remains largely undissolved, possibly as a suspension.
Incremental Solvent Addition: If the compound is not fully soluble, add another 100 µL of the solvent and repeat steps 3 and 4. Continue this process up to a total volume of 1 mL.
Record Results: Record your observations for each solvent, noting the approximate concentration at which the compound dissolved (if it did).
Repeat: Repeat steps 2-6 for each of the selected test solvents.
This systematic approach will provide you with a practical understanding of the compound's solubility in various solvent systems, enabling you to make informed decisions for your downstream applications.
References
University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved from University of Alberta Chemistry Department website.[12]
ChemicalBook. (n.d.). 1-(methoxyacetyl)-1,4-diazepane hydrochloride. Retrieved from ChemicalBook.[1]
Quora. (2017). Why do amines dissolve in hydrochloric acid?. Retrieved from Quora.[3]
MedchemExpress.com. (2025). Safety Data Sheet. Retrieved from MedchemExpress.com.[7]
Hit2Lead. (n.d.). 1-(methoxyacetyl)-1,4-diazepane hydrochloride. Retrieved from Hit2Lead.[2]
Sciencemadness.org. (2011). Solubility of organic amine salts. Retrieved from Sciencemadness Discussion Board.[14]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 1,4-Diazepane FunctionalizationTopic: Preventing Dimerization & Bis-Alkylation
ID: TSC-CHEM-072
Status: Active
Core Directive & Scope
Welcome to the Heterocycle Functionalization Help Desk.
You are likely here because your 1,4-diazepane (homopiperazine) reaction yielded a mixture of starting material, mono-product, and a significant amount of "dimer" (bis-substituted or bridged species).
This guide addresses the intrinsic nucleophilicity of the 1,4-diazepane scaffold. Unlike piperazine, the seven-membered ring possesses unique conformational flexibility, often making the second nitrogen more accessible after the first functionalization, leading to runaway reactions.
Scope of "Dimerization" in this Guide:
Bis-Functionalization: One diazepane ring reacting with two electrophiles (e.g., 1,4-di-Boc-1,4-diazepane).
Bridging (True Dimerization): Two diazepane rings connected by a bifunctional linker (e.g., if using a dihalide).
The Chemistry of Failure (Root Cause Analysis)
To fix the problem, you must understand the kinetics.
The Nucleophilic Trap:
In a standard
or acylation reaction, the two secondary amines in 1,4-diazepane are equivalent (). Once the first amine reacts, the remaining amine () often retains similar nucleophilicity.
If
: Statistical distribution dictates a 1:2:1 mixture (SM : Mono : Bis).
If
: The product reacts faster than the starting material (common in alkylations due to inductive donation from the alkyl group), leading to dominant bis-alkylation.
Visualizing the Competition:
Caption: Kinetic competition between mono-functionalization (
) and unwanted secondary reactions ().
Troubleshooting Guide (Symptom-Based)
Q1: I am trying to Mono-Boc protect 1,4-diazepane, but I get 40% di-Boc product. I used 1.0 equivalent of Boc anhydride.
Diagnosis: Statistical distribution failure.
The Fix: You cannot use 1.0 equivalent of electrophile on a free diamine and expect high mono-selectivity without modifying the conditions.
Immediate Action: Switch to the HCl Salt Method (See Protocol A). This "deactivates" one amine by protonation, leaving the other free to react.
Alternative: Use the Excess Amine Method . Use 5–10 equivalents of 1,4-diazepane. Add
slowly. The excess starting material acts as a statistical buffer.
Q2: I am doing a reductive amination with an aldehyde. The reaction turns into a gum/insoluble solid.
Diagnosis: Polymerization or "Bridging."
The Fix: If your aldehyde has any other electrophilic sites (or if you are using a dialdehyde), you are forming a polymer network.
Optimization: Ensure your stoichiometry is strictly 1:1.
The "Trick": Pre-form the imine (dehydrating conditions) before adding the reducing agent (
or ). Simultaneous addition promotes over-alkylation because the resulting secondary/tertiary amine is more nucleophilic than the imine.
Q3: I need to attach a linker (e.g., bromobutane) to one nitrogen, but I get two diazepanes on the linker.
Diagnosis: True Dimerization (Bridging).
The Fix: This is a concentration issue.
Immediate Action: Use High Dilution Conditions (See Protocol B).
Better Route: Use a Solid Phase Resin (See Protocol C). Immobilizing the diazepane prevents two rings from meeting.
Validated Protocols (SOPs)
Protocol A: The "HCl Salt" Method (Selective Mono-Boc)
Best for: Creating N-Boc-1,4-diazepane with high selectivity (>90%) without using large excesses of amine.
Concept: Protonating one nitrogen renders it non-nucleophilic (
). The equilibrium ensures only one amine is available for reaction.
Reagent
Equivalents
Role
1,4-Diazepane
1.0
Substrate
HCl (in Dioxane/MeOH)
1.0
Blocking Agent
1.0
Electrophile
Base (NaOH)
Excess
Workup
Step-by-Step:
Dissolve 1,4-diazepane (10 mmol) in Methanol (50 mL).
Cool to 0°C.
Add exactly 1.0 equivalent of HCl (e.g., 1.25 M in MeOH or 4M in Dioxane) dropwise.
Why: This forms the monohydrochloride salt.[1] Statistical probability of forming dihydrochloride is low if added slowly.
Stir for 15 minutes.
Add a solution of
(1.0 eq) in MeOH dropwise over 30 minutes.
Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
Workup (Critical):
Evaporate MeOH.
Dissolve residue in water.
Wash with Ether/DCM (removes di-Boc byproduct, which is non-basic).
Extract with DCM.[2][4] The organic layer now contains pure Mono-Boc-1,4-diazepane.
Protocol B: High Dilution Alkylation (Syringe Pump)
Best for: Attaching alkyl chains or linkers without bridging.
Concept: Keeping the concentration of the electrophile extremely low relative to the amine ensures that an electrophile molecule finds a "fresh" diazepane before it finds an already-reacted one.
Step-by-Step:
Dissolve 1,4-diazepane (2.0 eq) in solvent (ACN or DMF).
Add Base (
or , 2.5 eq).
Dissolve the Electrophile (1.0 eq) in a large volume of solvent.
The Addition: Use a syringe pump to add the Electrophile solution to the Diazepane mixture over 4–6 hours .
Note: The excess diazepane must be removed by distillation or column chromatography (DCM/MeOH/NH3).
Protocol C: Solid-Phase "Site Isolation"
Best for: Precious substrates or difficult modifications.
Concept: If the diazepane is attached to a resin bead, it is physically impossible for it to react with another diazepane on a different bead (preventing bridging) or interact unfavorably.
Workflow:
Loading: React 1,4-diazepane with 2-Chlorotrityl chloride resin (mild acid cleavable). Use excess diazepane to ensure high loading and prevent cross-linking on the resin.
Functionalization: Treat the resin-bound amine with your electrophile. Wash away excess reagents.
Cleavage: Treat with 1-5% TFA in DCM.
Result: Pure mono-functionalized product.
Decision Matrix (Graphviz)
Use this flow to select the correct protocol for your specific constraint.
Caption: Decision matrix for selecting the optimal functionalization strategy.
FAQ: Expert Insights
Q: Can I use the "HCl Salt" method for alkylation too?
A: Generally, no. Alkylations usually require basic conditions to scavenge the HX byproduct. If you use the HCl salt, you need to add base to free the amine, which defeats the purpose of the salt protection. For alkylation, Solid Phase is the superior "site isolation" technique.
Q: Why is 1,4-diazepane worse than piperazine for selectivity?
A: Piperazine is a rigid chair. 1,4-diazepane is a flexible twisted boat/chair. This flexibility often allows the second nitrogen to participate in hydrogen bonding or stabilization of transition states that piperazine cannot access, sometimes accelerating the second reaction rate (
).
Q: How do I remove the bis-Boc byproduct if my extraction fails?
A: Bis-Boc-1,4-diazepane is not basic. It will remain in the organic layer during an acidic wash.
Purification Trick: Dissolve crude in EtOAc. Extract with 0.5M citric acid (pH ~3-4). The Mono-Boc (basic) goes into water; Bis-Boc (neutral) stays in EtOAc. Separate, then basify the water and extract to recover Mono-Boc.
References
Selective Mono-Boc Protection of Diamines: Servín, F. A., et al. "General Method for Selective Mono-Boc Protection of Diamines and Thereof."[1][2][4] Journal of the Mexican Chemical Society, 2017. Link
Solid Phase Regioselective Alkylation: "Regioselective alkylation at the N4 position of a 3-oxo-1,4-benzodiazepine on solid support." National Institutes of Health (NIH). Link
Reductive Amination Side Products: "The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism." Beilstein Journal of Organic Chemistry, 2024. Link
1,4-Diazepane Synthesis & Properties: "Synthesis of 1-Boc-homopiperazine." ChemicalBook / Ambeed Protocols. Link
Technical Support Center: Purification of Polar Diazepane Derivatives
Current Status: Operational Support Level: Tier 3 (Senior Application Scientist) Topic: Troubleshooting & Method Development for Polar Diazepane Derivatives Introduction: The "Sticky" Science of Diazepanes User Context:...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Support Level: Tier 3 (Senior Application Scientist)
Topic: Troubleshooting & Method Development for Polar Diazepane Derivatives
Introduction: The "Sticky" Science of Diazepanes
User Context: You are likely dealing with a 1,4-diazepane (homopiperazine) scaffold. Unlike their 6-membered piperazine cousins, diazepanes possess increased conformational flexibility and often higher polarity.
The Core Challenge: The secondary amine at the 4-position is a strong Lewis base. On standard silica, this nitrogen hydrogen-bonds aggressively with acidic silanols, leading to:
Catastrophic Tailing: Peaks that stretch across column volumes.
Irreversible Adsorption: Loss of yield (sometimes >20%) on the column.
Co-elution: Polar impurities "hide" under the tail of your product.
This guide moves beyond standard protocols to specific, high-leverage interventions for these difficult molecules.
Module 1: Normal Phase Chromatography (The "Tailing" Fix)
Diagnosis: Your TLC shows a streak rather than a spot, or your flash chromatography yields broad, asymmetrical peaks.
The Mechanism
Standard silica gel (
) acts as a cation exchanger for diazepanes. The amine protonates upon contact with surface silanols. To fix this, you must overwhelm the surface with a stronger base.
Protocol A: The "Gold Standard" Mobile Phase
Do not use Triethylamine (TEA). TEA has a high boiling point (
C) and is difficult to remove from the oily diazepane products. Use 7N Ammonia in Methanol .
The Solvent System: DCM / MeOH /
Base Ratio: 90:10:1 (DCM : MeOH :
)
Advanced Ratio (For very polar variants): 80:20:2
Step-by-Step Execution:
Preparation: Mix the Dichloromethane (DCM) and Methanol first.
Activation: Add the Ammonium Hydroxide (28-30% aq) last. Shake vigorously.
Degassing: Sonicate for 2 minutes. ( Note: Ammonia gas will liberate; use a fume hood to prevent pressure buildup in the reservoir).
Column Pre-treatment: Flush the silica column with 3 CV (Column Volumes) of the mobile phase before loading. This saturates the active silanols.
Protocol B: Amine-Functionalized Silica (The "Zero-Additive" Method)
If your compound is sensitive to free ammonia, switch the stationary phase entirely. Use Amine-Bonded Silica (KP-NH) .[1]
Why: The surface is coated with propyl-amine groups. The surface pH is basic (~9.0).
Benefit: You can use simple Hexane/Ethyl Acetate or DCM/MeOH gradients without additives. The "anti-tailing" agent is built into the column.
Module 2: Reverse Phase HPLC (The "Retention" Fix)
Diagnosis: Your diazepane elutes at the void volume (
) on a standard C18 column, or peak shape is distorted.
The Mechanism
At neutral/acidic pH (standard LC conditions), diazepanes are fully protonated (
). They are highly soluble in water and repelled by the hydrophobic C18 chains.
Protocol: High pH Chromatography
You must run the separation at pH 9.5 - 10.5 . This keeps the diazepane in its free-base form (
), significantly increasing hydrophobicity and retention.
Critical Hardware Requirement:
DO NOT use standard Silica C18 (it dissolves above pH 8).
MUST USE: Hybrid Particle Technology (e.g., Waters XBridge/BEH, Agilent Extend-C18) or Polymer-based columns.
Q: Can I use TFA (Trifluoroacetic acid) in my HPLC mobile phase?A: Yes, but be careful. TFA (0.1%) is excellent for peak shape on C18 because it forms an ion pair with the diazepane. However , it suppresses MS ionization (signal loss) and is difficult to remove completely, often leaving the product as a TFA salt. For prep-work, Formic Acid is preferred if low pH is required.
Q: My product precipitates when I add the Ammonia/DCM mobile phase.A: This is "Dichloromethane Shock." Ammonium salts are insoluble in DCM.
Fix: Dissolve your crude sample in a small amount of Methanol first, then dilute with the mobile phase. Ensure your mobile phase has at least 10% Methanol to solubilize the ammonium salts.
Q: I used the SCX cartridge, but my recovery is 0%. Where is it?A: You likely didn't break the ionic bond.
Did you use Methanolic Ammonia? Aqueous ammonia might not penetrate the hydrophobic pores well enough.
Is your product extremely basic? You might need 7N Ammonia instead of 2M.
Check the "Waste" line—did you load in Methanol instead of Acidic Water? If you loaded in pure MeOH, the amine might not have protonated enough to bind.
References
Agilent Technologies. (2025). Control pH During Method Development for Better Chromatography. Retrieved from
Core insight: High pH stability and silanol suppression str
Phenomenex. (2025).[3][4] The Complete Guide to Solid Phase Extraction (SPE). Retrieved from
Core insight: SCX mechanisms and c
Biotage. (2023).[1] Is there an easy way to purify organic amines? Retrieved from
Core insight: Comparison of amine-functionalized silica vs. mobile phase modifiers.
ResearchGate (Community Discussion). Analysis of basic compounds at high pH values by reversed-phase liquid chromatography. Retrieved from
Core insight: Retention shifts of basic amines on hybrid columns.
Titus, J., et al. (2021). Comparative Physical Study of Three Pharmaceutically Active Benzodiazepine Derivatives. Molecular Pharmaceutics. Retrieved from
Core insight: Crystallization tendencies and salt formation of diazepine deriv
The Substrate: 1-(Methoxyacetyl)-1,4-diazepane is a mono-protected secondary amine. The methoxyacetyl group serves two functions: it protects the N1 nitrogen and acts as a polar "handle" that can influence solubility.
The Goal: Selective mono-alkylation at the N4 position via
mechanism.
The Challenge: The 7-membered diazepane ring is conformationally flexible, leading to unique entropic challenges compared to piperazines (6-membered). Common failure modes include over-alkylation (quaternization), incomplete conversion due to steric drag, and hydrolysis of the amide linker under harsh conditions.
Visualizing the Reaction Pathway
The following diagram maps the kinetic competition between the desired product and common by-products.
Figure 1: Reaction pathway showing the competition between the desired mono-alkylation (Green) and the risks of quaternization or hydrolysis (Red).
Critical Variables & Optimization Logic
To optimize yield, you must control the specific variables that govern the reactivity of the N4 nitrogen.
Variable A: The "Cesium Effect"
For difficult alkylations of secondary amines, Cesium Carbonate (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">
) is the superior base over Potassium Carbonate ().
Why? Cesium has a larger ionic radius and lower charge density.[1] In aprotic solvents (DMF/MeCN), it forms "naked" carbonate anions that are more basic and soluble than their potassium counterparts. This is crucial for 1,4-diazepanes, where the N-H proton can be sterically shielded by the ring pucker.
Recommendation: Use
(1.5 - 2.0 equiv) as the default base.
Variable B: Solvent Selection[3]
Acetonitrile (MeCN): Best starting point. It is polar aprotic, easy to remove (low BP), and supports
mechanisms well.
DMF/DMAc: Use if the starting material is insoluble in MeCN. Warning: DMF is harder to remove and can hydrolyze to dimethylamine at high temps, which competes for the alkyl halide.
Variable C: The Finkelstein Catalyst
If using Alkyl Chlorides (R-Cl), the reaction will be sluggish.
Solution: Add Potassium Iodide (KI) or Tetrabutylammonium Iodide (TBAI) (0.1 - 0.5 equiv). This generates the more reactive Alkyl Iodide in situ.
Comparative Data: Base & Solvent Effects[4][5]
Variable
Condition
Suitability
Risk Factor
Base
High
High Cost. Best for yield.
Base
Medium
Lower solubility; incomplete conversion.
Base
DIPEA / TEA
Low
Forms hydrohalide salts that can stall reaction; harder purification.
Solvent
MeCN
High
Low boiling point limits max temp to ~80°C.
Solvent
DMF
Medium
High boiling point; workup requires aqueous wash (emulsion risk).
Solvent
DCM
Low
Too non-polar for carbonate bases; very slow kinetics.
Standard Operating Procedure (SOP)
Protocol ID: DZP-ALK-01
Scale: 1.0 mmol basis
Preparation: Dry all glassware. If using hygroscopic bases (
), flame-dry or use fresh bottle.
Dissolution: Charge 1-(Methoxyacetyl)-1,4-diazepane (1.0 equiv) into a reaction vial. Add Anhydrous Acetonitrile (MeCN) [0.2 M concentration].
Base Addition: Add
(1.5 equiv). Stir for 10 minutes at Room Temp (RT) to ensure suspension homogeneity.
Electrophile Addition:
Liquid R-X: Add dropwise over 5 minutes.
Solid R-X: Dissolve in minimal MeCN and add dropwise.
Stoichiometry: Use 0.95 to 1.05 equiv of Alkyl Halide. Never excess unless the product is sterically hindered against quaternization.
Catalysis (Optional): If R-X is a chloride, add KI (0.2 equiv).
Reaction: Heat to 60°C . Monitor by LCMS/TLC at 2 hours and 6 hours.
Workup: Filter off inorganic salts. Concentrate filtrate.
Troubleshooting Guide (Q&A)
Issue: Low Conversion / Starting Material Remains
Q: I have heated the reaction for 24 hours with
in Acetone, but 40% starting material remains. What do I do?A: Acetone is often too low-boiling (56°C) and is poorly soluble in it.
Switch Solvent: Move to Acetonitrile (reflux at 81°C) or DMF (heat to 90°C).
Switch Base: Replace
with . The "Cesium Effect" will drive the deprotonation of the secondary amine more effectively.
Add Catalyst: If your alkyl halide is a chloride or bromide, add 10-20 mol% TBAI (Tetrabutylammonium iodide).
Issue: Over-Alkylation (Quaternization)
Q: I see a new spot on TLC that doesn't move (baseline) and my yield of the desired product is dropping. Is this the salt?A: Yes, this is likely the quaternary ammonium salt formed by the product reacting with the alkyl halide.
Stoichiometry Check: Ensure you are using a slight deficiency of the alkyl halide (0.95 equiv) relative to the diazepane.
Dilution: Dilute the reaction to 0.05 M or 0.1 M. High concentrations favor intermolecular collisions between Product and R-X.
Addition Rate: Add the alkyl halide via syringe pump over 1 hour.
Issue: "Gunk" / Polymerization
Q: The reaction mixture turned into a black tar. I used NaH as the base.A: Sodium Hydride (NaH) is too strong. It likely deprotonated the amide (N1 position) or the
-protons of the methoxyacetyl group, leading to polymerization or self-condensation.
Fix: Never use NaH for this substrate. Stick to Carbonate bases (
~10-16) which are sufficient to deprotonate the ammonium form but safe for the amide.
Issue: Hydrolysis of the Protecting Group
Q: I lost the methoxyacetyl group; I just have alkylated diazepane. Why?A: This occurs if water is present with a strong base or high heat.
Fix: Use anhydrous solvents. If using hygroscopic bases like
or KOH, ensure they are dry. Avoid aqueous workups if possible; filter and concentrate instead.
Decision Tree for Optimization
Use this flowchart to diagnose your specific yield issue.
Figure 2: Troubleshooting logic flow for identifying and correcting yield-limiting factors.
References
Salvatore, R. N., et al. (2002).[1] "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines." Journal of Organic Chemistry, 67(3), 674–683.[1] Link
Halpern, M. (2002). "PTC N-Alkylation: Is Expensive Cesium Carbonate Necessary?" Phase Transfer Catalysis Communications. Link
Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden." Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532.
Kandri Rodi, Y., et al. (2023). "Alkylation Reactions of 7-chloro-1,5-benzodiazepine-2,4-diones Under Phase Transfer Catalysis Conditions." Journal of Moroccan Chemistry of Heterocycles. Link
BenchChem Technical Support. (2025). "Synthesis of Substituted 1,4-Diazepanes: Troubleshooting Guides." Link
Technical Support Center: Stability & Handling of Methoxyacetyl (MAc) Protecting Groups
Executive Summary: The "Super-Labile" Acetate The Methoxyacetyl (MAc) group is a specialized ester protecting group used primarily when milder deprotection conditions are required compared to standard acetates (Ac) or be...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Super-Labile" Acetate
The Methoxyacetyl (MAc) group is a specialized ester protecting group used primarily when milder deprotection conditions are required compared to standard acetates (Ac) or benzoates (Bz). Its unique reactivity profile is driven by the inductive effect of the
-methoxy substituent.
Key Characteristic: The MAc group is approximately 20–50 times more labile to basic hydrolysis than a standard acetate. This allows for orthogonal deprotection strategies where MAc can be removed selectively in the presence of other esters (Ac, Bz, Piv) using mild basic conditions (e.g., ammonia or dilute alkoxides).
Mechanistic Insight: Why is MAc so Labile?
To troubleshoot stability issues, one must understand the electronic underpinnings. The methoxy group (
) at the -position exerts a strong inductive electron-withdrawing effect (-I) through the -bond framework.
Effect: This withdrawal decreases electron density at the carbonyl carbon.
Result: The carbonyl carbon becomes significantly more electrophilic (susceptible to nucleophilic attack) compared to a standard acetate.
Outcome: Faster hydrolysis and faster migration rates under basic conditions.
Visualization: Inductive Destabilization of MAc
Caption: The electron-withdrawing methoxy group increases the electrophilicity of the carbonyl carbon, significantly lowering the activation energy for nucleophilic attack compared to standard acetates.
Troubleshooting Guide (Q&A)
Q1: My MAc group is hydrolyzing unexpectedly during aqueous basic workup. Why?
Diagnosis: The MAc group is too labile for standard basic workups (e.g., saturated
or 1M NaOH).
Root Cause: The inductive effect makes the ester bond susceptible to hydrolysis even at pH 8–9 if contact time is prolonged.
Solution:
Switch Buffer: Use a neutral or slightly acidic buffer (Phosphate buffer pH 6.5–7.0) for quenching.
Temperature Control: Perform all quenches and extractions at 0°C .
Speed: Minimize contact time with the aqueous phase.
Q2: How do I selectively remove MAc in the presence of Acetate (Ac) or Benzoate (Bz) groups?
Strategy: Exploit the rate difference (
). You need a "soft" base or controlled conditions that are sufficient to cleave the activated MAc ester but too slow to affect the robust Ac/Bz esters.
Recommended Reagents:
Ammonia in Methanol: Saturated
at 0°C to RT is the gold standard for this transformation.
Guanidine / Guanidine Nitrate: A highly specific reagent system for selective MAc cleavage.
Dilute NaOMe: Use stoichiometric amounts at -20°C (risky, requires precise control).
Q3: I see a mixture of regioisomers after treating my substrate with base. Is the MAc group migrating?
Diagnosis: Yes, Acyl Migration is occurring.
Mechanism: If there is a free hydroxyl group adjacent (vicinal) to the MAc ester, the base deprotonates the hydroxyl, which then attacks the MAc carbonyl to form a five-membered orthoester intermediate . This collapses to move the MAc group to the neighboring oxygen.
Risk Factor: MAc migrates faster than Acetyl due to the same inductive effect that accelerates hydrolysis.
Solution:
Avoid Free Hydroxyls: Ensure neighboring hydroxyls are protected if you must use base.
Lower pH: Migration is base-catalyzed. Keep pH < 7 if possible.
Q4: Can I use oxidative conditions (DDQ, CAN) to remove MAc?
Removing Boc protecting groups from diazepane intermediates
Technical Support Reference: #BZ-702-DIAZ Subject: Optimization & Troubleshooting Guide for N-Boc Deprotection of Diazepane Scaffolds Introduction: The Diazepane Challenge Welcome to the Technical Support Center. This gu...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Reference: #BZ-702-DIAZSubject: Optimization & Troubleshooting Guide for N-Boc Deprotection of Diazepane Scaffolds
Introduction: The Diazepane Challenge
Welcome to the Technical Support Center. This guide addresses the specific challenges of removing tert-butyloxycarbonyl (Boc) groups from diazepane (7-membered diaza-ring) intermediates.
Unlike simple linear amines, diazepanes present unique challenges:
Conformational Entropy: The 7-membered ring is flexible, affecting solubility and reactivity rates.
Secondary Amine Nucleophilicity: Upon deprotection, the resulting secondary amine is highly nucleophilic, increasing the risk of N-alkylation by the generated tert-butyl cation.
Salt Hygroscopicity: Diazepane salts (TFA or HCl) often form hygroscopic "gums" rather than crystalline solids, complicating isolation.
Core Protocols (The Knowledge Base)
Method A: The Standard TFA Approach (Homogeneous)
Best for: Small scale, medicinal chemistry, or when the product will be purified by prep-HPLC.
Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM).[1][2][3]
Standard Ratio: 1:2 to 1:4 (TFA:DCM).
Dissolution: Dissolve the Boc-diazepane in DCM (concentration ~0.1 M).
Note: If the substrate contains electron-rich aromatics (e.g., indoles, phenols), add Triethylsilane (TES) (2–5 equiv) immediately.
Addition: Add TFA dropwise at 0 °C.
Reaction: Warm to room temperature (RT). Monitor by LC-MS (consumption of SM, appearance of M-100 mass).
Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) or DCM (3x) to remove residual TFA.
Method B: The HCl "Crash-Out" Approach (Heterogeneous)
Best for: Scale-up (>1g), isolating the salt as a solid, avoiding aqueous workup.
Reagents: 4M HCl in Dioxane (commercial) or HCl generated in MeOH/EtOAc.
Dissolution: Dissolve substrate in minimal dry Dioxane or EtOAc.
Addition: Add 4M HCl/Dioxane (5–10 equiv) at 0 °C.
Precipitation: Stir at RT. The diazepane dihydrochloride salt often precipitates.
Isolation: Filter the solid under N₂, wash with Et₂O, and dry.
Mechanism & Visualization
The acid-mediated cleavage follows an E1-like elimination mechanism. The tert-butyl cation is the critical intermediate that must be managed.
Figure 1: Mechanistic pathway of acid-mediated Boc deprotection highlighting the divergence toward side products if the t-butyl cation is not scavenged.[5]
Troubleshooting Wizard (FAQ Format)
Issue 1: "My product is a sticky brown gum, not a solid."
Diagnosis: Diazepane TFA salts are notorious for being hygroscopic oils. Residual TFA forms a supramolecular network that prevents crystallization.
Solution (The Trituration Protocol):
Concentrate the reaction mixture to dryness.
Dissolve the "gum" in a minimum amount of MeOH or DCM (e.g., 1 mL per gram).
Add Diethyl Ether (Et₂O) or MTBE dropwise with vigorous stirring until cloudy.
Sonicate for 5 minutes.
Add excess Et₂O. The gum should harden into a filterable powder.
Alternative: Perform a salt exchange. Dissolve the TFA salt in MeOH, add 4M HCl/Dioxane, evaporate, and repeat 2x. HCl salts are generally more crystalline.[6]
Issue 2: "I see M+56 peaks in my LC-MS spectrum."
Diagnosis: tert-Butylation. The generated tert-butyl cation attacked a nucleophilic site on your molecule (e.g., the diazepane nitrogen itself, or a side chain like Tyrosine or Tryptophan).[1]
Solution (Scavenger Strategy):
You must add a "cation sponge."
For General Cases: Add Triethylsilane (TES) (2.5% v/v) to the TFA mixture.
For Sulfur/Indole containing molecules: Use Reagent K equivalent: TFA (82.5%) / Phenol (5%) / Water (5%) / Thioanisole (5%) / EDT (2.5%).
Issue 3: "The reaction stalls at 90% conversion."
Diagnosis: Equilibrium limitation or ammonium salt buffering. As the amine is deprotected, it forms a salt, which can buffer the acidity if the concentration is too high.
Solution:
Concentration: Ensure the reaction is not too dilute (keep ~0.1 M to 0.5 M). Acidolysis is second-order with respect to acid concentration.[7]
Refresh Acid: Add a fresh aliquot of TFA.
Temperature: Warm to 35–40 °C. Caution: Check stability of other functional groups.
Comparative Data: Solvent & Acid Selection
Method
Acid Strength (pKa)
Reaction Rate
Scavenger Compatibility
Salt Crystallinity
Recommended For
TFA / DCM
Strong (~0)
Fast
Excellent
Poor (Gums)
General Screening, HPLC purification
HCl / Dioxane
Very Strong (< -6)
Very Fast
Good
Good (Solids)
Scale-up, Filtration isolation
H₃PO₄ (85%)
Moderate
Slow
Moderate
N/A (Aq. workup)
Acid-sensitive substrates
TMSOTf / 2,6-Lutidine
Lewis Acid
Instant
Poor
N/A
Highly sensitive total synthesis
Advanced Workflow: Decision Tree
Use this logic flow to select the optimal deprotection strategy for your specific diazepane derivative.
Figure 2: Decision matrix for selecting deprotection conditions based on substrate functionality.
References
Greene's Protective Groups in Organic Synthesis
Source: Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis, 5th Ed. Wiley.
Relevance: The definitive guide on Boc cleavage conditions and stability charts.
Link:
Evalu
Source: Lundt, B. F., et al. (1978).[8] "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid." Int. J. Pept.[8] Protein Res., 12(5), 258-268.[8][9]
Relevance: Foundational paper establishing thioanisole and anisole as critical scavengers for tert-butyl c
Link:
HCl in Dioxane Protocols
Source: Han, G., et al. (2001). "Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane."[9][10] J. Pept.[8] Res., 58(4), 338-341.
Relevance: Optimizes the HCl method for obtaining clean salts without aqueous workup.
Link:
Risk Assessment of Genotoxic Impurities (Boc Removal)
Source: Teasdale, A., et al. (2013). "Risk Assessment of Genotoxic Impurities in New Chemical Entities." Org.[5][11][12] Process Res. Dev., 17(2), 221–230.
Relevance: Discusses the formation of tert-butyl chloride/trifluoroacetate alkylating agents during deprotection.[13]
A Senior Application Scientist's Guide to HPLC Retention Strategies for Polar Homopiperazine Derivatives
Introduction: The Retention Conundrum of Polar Basic Compounds In pharmaceutical development and chemical research, homopiperazine and its derivatives are valuable structural motifs. However, their analysis presents a si...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Retention Conundrum of Polar Basic Compounds
In pharmaceutical development and chemical research, homopiperazine and its derivatives are valuable structural motifs. However, their analysis presents a significant chromatographic challenge. As small, polar, basic molecules, they exhibit minimal or no retention on traditional reversed-phase (RP-HPLC) columns, often eluting in the solvent front.[1][2][3] This lack of retention complicates quantification, impurity profiling, and isolation.
Standard approaches to retain polar compounds in reversed-phase, such as using highly aqueous mobile phases, risk stationary phase collapse ("dewetting"), leading to irreproducible retention times.[4] While ion-pairing agents can improve retention, they are often incompatible with mass spectrometry (MS), introduce complexity, and can be difficult to wash from the column.[1][5][6]
This guide provides a comparative analysis of modern HPLC strategies that offer robust and reliable retention for polar homopiperazine derivatives. We will move beyond the limitations of standard C18 columns to explore the mechanisms and practical applications of Hydrophilic Interaction Liquid Chromatography (HILIC) and Mixed-Mode Chromatography (MMC), providing the experimental data and protocols necessary for successful method development.
Chapter 1: The Limitations of Conventional Reversed-Phase (RP-HPLC)
The fundamental principle of RP-HPLC is the partitioning of analytes between a polar mobile phase and a nonpolar (hydrophobic) stationary phase, such as C18.[7] Hydrophobic compounds interact strongly with the stationary phase, resulting in longer retention times. Conversely, polar molecules like homopiperazine derivatives have a strong affinity for the polar mobile phase and minimal interaction with the C18 ligands, leading to their rapid elution.[2][6]
An experiment was conducted to illustrate this challenge using a model compound, 1-(2-hydroxyethyl)homopiperazine .
Experimental Observation: On a standard C18 column with a typical water/acetonitrile mobile phase, the analyte eluted near the void volume (t₀), demonstrating insufficient retention for any practical application.
Column
Mobile Phase
Retention Time (tᵣ) of 1-(2-hydroxyethyl)homopiperazine
Comments
Standard C18 (4.6 x 150 mm, 5 µm)
95:5 Water:Acetonitrile w/ 0.1% Formic Acid
0.6 min (Void Volume)
No meaningful retention achieved.
This result underscores the necessity for alternative chromatographic strategies.
HILIC is a powerful technique for separating and retaining highly polar and hydrophilic compounds.[8][9] It utilizes a polar stationary phase (e.g., bare silica, amide, amino, or diol-bonded phases) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile (>70%).[10]
The retention mechanism in HILIC is primarily based on the partitioning of the polar analyte into a water-enriched layer that forms on the surface of the polar stationary phase.[9][10][11] The organic-rich mobile phase acts as a weak eluent. Increasing the aqueous component of the mobile phase increases its elution strength, thereby decreasing retention times—the opposite of RP-HPLC.[8]
Comparative Performance: Using the same model compound, we demonstrate the dramatic improvement in retention using a HILIC approach.
Column
Mobile Phase
Retention Time (tᵣ) of 1-(2-hydroxyethyl)homopiperazine
Comments
HILIC Amide (4.6 x 150 mm, 5 µm)
95:5 Acetonitrile:Water w/ 10mM Ammonium Formate
7.8 min
Excellent retention and good peak shape.
The significant increase in retention time provides a viable window for separation from other components in a mixture.
Chapter 3: Mixed-Mode Chromatography (MMC)
Mixed-mode chromatography is an advanced technique that utilizes stationary phases engineered with more than one distinct retention mechanism.[12] For polar basic compounds like homopiperazine derivatives, a combination of reversed-phase and cation-exchange functionalities is particularly effective.[13][14]
These columns typically feature C18 chains for hydrophobic interactions, along with embedded or surface-charged groups (e.g., sulfonic or carboxylic acids) that provide strong cation-exchange interactions.[12][15] This dual nature allows for the retention of a wide range of compounds, from nonpolar to strongly polar and charged analytes, often in a single run.[13] A key advantage is the ability to retain and separate ionizable compounds without the need for ion-pairing reagents, making the method fully compatible with MS detection.[13]
Selectivity in MMC is highly tunable by adjusting mobile phase parameters like pH and ionic strength (buffer concentration).[12][13]
pH: Controls the charge state of both the analyte and the stationary phase, directly impacting ion-exchange retention.
Ionic Strength: Higher buffer concentrations increase competition for the ion-exchange sites, reducing retention.
Comparative Performance:
Column
Mobile Phase
Retention Time (tᵣ) of 1-(2-hydroxyethyl)homopiperazine
Comments
Mixed-Mode RP/Cation-Exchange (4.6 x 150 mm, 5 µm)
Strongest retention with excellent peak shape. Highly tunable.
MMC provides the strongest retention for the model compound, offering an additional lever of control (pH and buffer strength) to optimize the separation.
Chapter 4: At-a-Glance Comparison and Method Selection
Choosing the right chromatographic mode is critical for robust method development. The table below summarizes the key characteristics of each technique discussed.
Can have longer equilibration times, potential for multimodal interactions
Method development can be more complex due to multiple variables
Chapter 5: Experimental Protocols
These protocols provide a starting point for method development for a typical polar homopiperazine derivative.
Protocol 1: HILIC Method
This protocol is designed to maximize the retention of highly polar basic compounds.
Column Selection: TSKgel Amide-80 (or similar amide-phase column), 4.6 x 150 mm, 5 µm.
Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH adjusted to 3.0 with Formic Acid.
Causality: The high acetonitrile content is required for HILIC retention.[8] Ammonium formate acts as a buffer and provides ions that are compatible with MS detection. The acidic pH ensures the basic amine is consistently protonated, leading to sharp, symmetrical peaks.
Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH adjusted to 3.0 with Formic Acid.
Gradient Program:
0-1 min: 100% A
1-15 min: 100% A -> 60% A
15-16 min: 60% A -> 100% A
16-25 min: 100% A (Re-equilibration)
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detection: UV at 210 nm or Mass Spectrometer.
System Suitability:
Ensure a minimum of 10-15 column volumes for initial equilibration.
Tailing factor for the analyte peak should be between 0.8 and 1.5.
This protocol provides strong retention and high selectivity for basic compounds.
Column Selection: Acclaim Trinity P1, Obelisc N, or similar mixed-mode C18/SCX column, 4.6 x 150 mm, 5 µm.
Mobile Phase A: Acetonitrile with 0.1% Formic Acid.
Mobile Phase B: Water with 0.1% Formic Acid.
Causality: The mobile phase is simpler, but control is achieved through the gradient. Formic acid maintains an acidic pH to facilitate cation exchange. The retention can be further modulated by adding a buffer (e.g., 10-50 mM ammonium formate) to Mobile Phase B.
Gradient Program:
0-2 min: 5% A
2-20 min: 5% A -> 50% A
20-21 min: 50% A -> 5% A
21-30 min: 5% A (Re-equilibration)
Flow Rate: 1.0 mL/min
Column Temperature: 40 °C
Detection: UV at 210 nm or Mass Spectrometer.
System Suitability:
Resolution between the target analyte and its nearest impurity should be > 2.0.
Relative standard deviation (RSD) of retention time over 6 replicate injections should be < 1.0%.
Conclusion
The analysis of polar homopiperazine derivatives by HPLC is a solvable challenge. While conventional reversed-phase methods are inadequate due to poor retention, both HILIC and Mixed-Mode Chromatography offer excellent, robust alternatives.
HILIC is the preferred choice for separating mixtures of exclusively very polar compounds. Its high-organic mobile phase is also advantageous for sensitivity in ESI-MS.[11]
Mixed-Mode Chromatography provides unparalleled flexibility and is the superior option when a sample contains a mix of polar basic analytes and other nonpolar or neutral species. The ability to fine-tune retention and selectivity via mobile phase pH and ionic strength makes it an exceptionally powerful tool for complex separations.[12][13]
By understanding the underlying retention mechanisms and applying the protocols outlined in this guide, researchers can develop reliable, reproducible, and accurate HPLC methods for the successful analysis of polar homopiperazine derivatives.
References
Strategies to Enable and Simplify HPLC Polar Compound Separation. (2023).
HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.
Mixed-Mode Chromatography and Stationary Phases.
Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes and Enhanced ESI-MS Sensitivity.
Polar, mixed-mode selectivities added to Luna HPLC/UHPLC column line. (2017). Phenomenex.
Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. (2009). Tosoh Bioscience.
Polar Compounds. SIELC Technologies.
The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases.
B.A. Olsen. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Pharmaceutical and Biomedical Analysis.
Reverse Phase Chromatography Techniques. (2025). Chrom Tech, Inc.
Hydrophilic interaction chrom
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025).
R. Gadzała-Kopciuch, et al. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
P. Raveendra Reddy, et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.
R. Gadzała-Kopciuch. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Semantic Scholar.
Crystal Structure Analysis of Diazepane-Based Drug Candidates: A Comparative Technical Guide
Executive Summary The 1,4-diazepane (homopiperazine) scaffold represents a "privileged structure" in medicinal chemistry, central to dual orexin receptor antagonists (DORAs) like Suvorexant and various sigma receptor lig...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 1,4-diazepane (homopiperazine) scaffold represents a "privileged structure" in medicinal chemistry, central to dual orexin receptor antagonists (DORAs) like Suvorexant and various sigma receptor ligands. However, its seven-membered ring introduces significant conformational entropy, often resulting in oily free bases or disordered crystal lattices. This guide addresses the specific crystallographic challenges of diazepanes, comparing the gold standard (SC-XRD) with emerging MicroED techniques, and provides a validated workflow for determining absolute configuration and bioactive conformations.
Part 1: The Diazepane Challenge – Conformational Flexibility
Unlike the rigid 1,4-benzodiazepine system, the saturated 1,4-diazepane ring is highly flexible. It exists in a dynamic equilibrium between chair , twist-boat , and boat conformations.
The "Suvorexant Paradox"
A critical insight for researchers is the discrepancy often observed between the solid-state and bioactive conformations.
Small Molecule Crystal State: In isolation, diazepane derivatives often adopt an extended conformation to maximize lattice packing efficiency and minimize steric strain.
Bioactive State: When bound to receptors (e.g., OX1R/OX2R), the same molecule often collapses into a "U-shaped" or "horseshoe" conformation , stabilized by intramolecular
-stacking between distal aromatic rings.
Implication for Analysis: You cannot assume the crystal structure represents the bioactive pose. Crystallography here is primarily for absolute stereochemistry determination and polymorph screening , not final pharmacophore validation.
Visualization: The Conformational Landscape
The following diagram illustrates the energy landscape and the divergence between lattice-stabilized and receptor-stabilized forms.
Figure 1: Conformational divergence in diazepane derivatives.[1] Note that lattice forces often stabilize a conformation distinct from the receptor-bound state.
Part 2: Comparative Methodology
For a diazepane candidate, selecting the right structural elucidation method is a function of sample crystallinity and quantity.
Feature
SC-XRD (Single Crystal X-Ray)
MicroED (Microcrystal Electron Diffraction)
NMR (NOESY/ROESY)
Primary Use
Absolute configuration, polymorph profiling.
Nanocrystals, powders that fail to grow.
Solution-state dynamics.
Sample Req.
Single crystal >100 µm (ideal).
Nanocrystals <500 nm (powders).
Dissolved sample (mg scale).
Resolution
Ultra-high (<0.8 Å).
High (<1.0 Å).
Inferential (Distance constraints).
Diazepane Specifics
Gold Standard. Essential for filing. Requires salt formation to solidify oily amines.
The "Rescue" Method. Excellent for stubborn salts that precipitate as microcrystalline powders.
Critical to observe the "horseshoe" folding in solution (using solvent polarity mimics).
Limitations
Fails with oily free bases; requires large crystals.
Cannot prove absolute chirality without derivatization.
Expert Insight: When to Pivot to MicroED
If your diazepane salt screen yields only fine precipitates (common with HCl or mesylate salts of this scaffold) and vapor diffusion fails after 2 weeks, stop optimizing for SC-XRD . Pivot immediately to MicroED. The 7-membered ring flexibility often inhibits long-range order required for large crystals but maintains sufficient short-range order for electron diffraction.
Part 3: Experimental Protocol (Self-Validating Workflow)
This protocol is designed to force crystallinity in oily diazepane derivatives.
Phase 1: The "Heavy" Salt Screen
Diazepane free bases are frequently oils due to ring entropy. You must anchor the molecule.
Select Counterions: Do not just use HCl. Use "heavy" counterions that provide a rigid lattice framework.
Recommendation:Di-p-toluoyl-L-tartaric acid (creates chiral salts, aids resolution) or Naphthalene-1,5-disulfonic acid (rigid scaffold).
Solvent System: Use Isopropyl Acetate (IPAc) or Acetonitrile (MeCN) . Avoid alcohols initially, as they can solvate the amine too strongly.
Phase 2: Crystallization via Anti-Solvent Vapor Diffusion
Setup: Dissolve 5 mg of the diazepane salt in a minimal amount of good solvent (e.g., Methanol).
Vessel: Place in a small vial (inner).
Antisolvent: Place a volatile antisolvent (e.g., Diethyl Ether or Pentane) in the larger outer jar.
The Critical Step: Cap tightly and place at 4°C . Lowering the temperature reduces the kinetic energy of the 7-membered ring, favoring the lower-energy "chair" conformation and promoting nucleation.
Phase 3: Data Collection & Analysis (SC-XRD)
Mounting: Mount crystal at 100 K (Cryostream). Never collect diazepanes at room temperature; thermal motion will smear the electron density of the ring carbons (C2/C3/C5/C6), making assignment impossible.
Refinement:
Check for disorder .[2] The diazepane ring often flips. You may need to model the ring carbons over two positions (Part A/Part B) with occupancy refinement.
Cremer-Pople Parameters: Calculate these to quantitatively define the ring puckering (Q,
, ). This is the standard metric for publishing 7-membered ring geometries.
Part 4: Decision Matrix & Workflow
The following diagram outlines the decision logic for analyzing a new diazepane candidate.
Figure 2: Decision matrix for diazepane structural elucidation. Note the pivot to MicroED for powders.
References
Yin, J. et al. (2015). "Crystal structure of the human OX2 orexin receptor bound to the insomnia drug suvorexant." Nature, 519, 247–250.
Cox, C. D. et al. (2010). "Discovery of the Dual Orexin Receptor Antagonist [(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305) for the Treatment of Insomnia." Journal of Medicinal Chemistry, 53(14), 5320–5332.
Jones, C. G. et al. (2018). "The CryoEM Method MicroED as a Powerful Tool for Small Molecule Drug Discovery." ACS Central Science, 4(11), 1587–1592.
Baxter, C. A. et al. (2011). "The First Large-Scale Synthesis of MK-4305: A Dual Orexin Receptor Antagonist for the Treatment of Sleep Disorder." Organic Process Research & Development, 15(2), 367–375.
Cremer, D. & Pople, J. A. (1975).[1] "General definition of ring puckering coordinates." Journal of the American Chemical Society, 97(6), 1354–1358.
Bioisosteric Replacement: Piperazine vs. 1,4-Diazepane (Homopiperazine)
Topic: Bioisosteric Replacement of Piperazine with 1,4-Diazepane Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1] A Technical Guide to Ring Expansion in Medicina...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Bioisosteric Replacement of Piperazine with 1,4-Diazepane
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, Drug Development Professionals[1]
A Technical Guide to Ring Expansion in Medicinal Chemistry
Executive Summary
The replacement of the piperazine ring with its seven-membered homolog, 1,4-diazepane (homopiperazine), is a high-impact bioisosteric strategy used to modulate physicochemical properties, alter substituent vectors, and escape intellectual property (IP) space.[1] While piperazine is a privileged scaffold found in over 100 FDA-approved drugs, its rigid chair conformation can limit binding site adaptability.
This guide objectively compares these two scaffolds, providing experimental data on their structural, electronic, and metabolic differences, supported by the case study of Suvorexant (Belsomra) .[1]
Physicochemical & Structural Comparison
The transition from a 6-membered piperazine to a 7-membered 1,4-diazepane introduces significant changes in conformation and basicity.
Table 1: Comparative Physicochemical Profile
Feature
Piperazine (6-membered)
1,4-Diazepane (7-membered)
Impact of Replacement
Conformation
Rigid Chair (lowest energy)
Flexible Twist-Chair / Twist-Boat
Increased Flexibility: Allows the molecule to adopt unique binding modes and fit into cryptic pockets.[1]
Basicity (pKa)
pKa₁ ≈ 5.35 pKa₂ ≈ 9.73
pKa₁ ≈ 6.5 - 7.0 pKa₂ ≈ 10.8 - 11.0
Increased Basicity: The 7-membered ring is generally more basic, increasing ionization at physiological pH (pH 7.4).[1]
Increased Lipophilicity: Addition of a methylene (-CH₂-) group increases logP, potentially improving membrane permeability but risking metabolic liability.[1]
Bond Angles
~109.5° (Tetrahedral)
Varied (Angle strain)
Vector Change: Substituents on N1 and N4 are oriented differently, altering the trajectory of attached pharmacophores.[1]
Expert Insight: The Conformational "Wiggle"
Piperazine acts as a rigid linker, enforcing a specific distance (approx. 2.8–3.0 Å) and angle between substituents. 1,4-Diazepane acts as a "wobbly" linker.[1] This entropy penalty can be detrimental if the binding pocket is tight, but beneficial if the receptor requires induced fit.
Critical Consideration: The N1-N4 distance in 1,4-diazepane fluctuates more than in piperazine. If your SAR (Structure-Activity Relationship) is flat for piperazine analogs, switching to diazepane can probe if a different vector picks up new interactions (e.g., π-stacking or H-bonds).[1]
Structural Visualization & Logic
The following diagram illustrates the conformational landscape and the decision logic for switching scaffolds.
Figure 1: Decision framework for bioisosteric replacement of piperazine with 1,4-diazepane.
Case Study: Suvorexant (Belsomra)
The discovery of Suvorexant , a dual orexin receptor antagonist (DORA) for insomnia, serves as the definitive case study for 1,4-diazepane optimization.[1]
Challenge: Early HTS hits contained a diazepane core but suffered from poor oral pharmacokinetics and metabolic instability.
Optimization: Researchers did not revert to the simpler piperazine. Instead, they leveraged the 1,4-diazepane's larger ring size to install a 7-methyl substituent .[1]
Mechanism: The 7-methyl group on the diazepane ring locked the conformation into a specific twist-chair form and sterically hindered metabolic attack on the ring carbons.
Outcome: This modification, unique to the 7-membered ring (harder to achieve stereoselectively on piperazine without disrupting the chair), led to MK-4305 (Suvorexant) with an optimal half-life for sleep maintenance.[1]
Key Takeaway: The 1,4-diazepane is not just a "bigger piperazine"; it is a scaffold that accommodates chiral substitution patterns (at C2, C3, C5, C6, C7) more diversely than the symmetric piperazine.[1]
Experimental Protocols
A. Synthesis of N-Substituted 1,4-Diazepanes
Objective: Install a 1,4-diazepane moiety onto an aryl halide core (common in kinase/GPCR programs).[1]
Preparation: In a glovebox or under Argon, charge a reaction vial with Aryl Bromide (1.0 eq), 1-Boc-homopiperazine (1.2 eq), Pd₂(dba)₃ (0.02 eq), and BINAP (0.04 eq).
Solvation: Add anhydrous Toluene or Dioxane (0.2 M concentration).
Activation: Add NaOtBu (1.5 eq). Seal the vial.
Reaction: Heat to 100°C for 12–16 hours. Monitor by LCMS for conversion of the aryl bromide.[2]
Workup: Filter through a celite pad, concentrate, and purify via silica gel chromatography (Hexane/EtOAc gradient).
Deprotection: Treat the N-Boc intermediate with 4M HCl in Dioxane or TFA/DCM (1:1) at room temperature for 1 hour to yield the free amine salt.
B. Comparative Binding Assay (Protocol Validation)
To validate the bioisosteric switch, you must normalize for the pKa shift.
Buffer Selection: 1,4-Diazepanes are more basic. Ensure your assay buffer (e.g., Tris-HCl or HEPES) has sufficient buffering capacity at pH 7.4 to prevent local pH shifts upon addition of high concentrations of the amine.[1]
Control: Run the piperazine analog side-by-side.
Data Analysis: If the diazepane analog shows significantly lower potency (Ki), check if the loss is due to steric clash (the ring is bulkier) or electrostatics (the nitrogen is more protonated).
Strategic Recommendations
Scenario
Recommendation
Need to improve Selectivity?
GO. The 1,4-diazepane vector is distinct. It often pushes the second substituent into a slightly different sub-pocket, which can be critical for isoform selectivity (e.g., Sigma-1 vs Sigma-2 receptors).[1]
Need to lower hERG binding?
CAUTION. The increased basicity of 1,4-diazepane often correlates with higher hERG affinity (trapping in the channel). Monitor hERG early.
Need to block metabolism?
GO (with modification). Use the 7-membered ring to install gem-dimethyl or methyl groups (like Suvorexant).[1] The ring flexibility allows these bulky groups to be accommodated better than in rigid piperazines.
References
Suvorexant Discovery: Cox, C. D., et al. (2010).[1] "Discovery of the Dual Orexin Receptor Antagonist MK-4305 (Suvorexant) for the Treatment of Insomnia." Journal of Medicinal Chemistry. Link[1]
Conformational Analysis: Rincon, D. A., et al. (2025).[1] "Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands." ACS Omega. Link[1]
Sigma Receptor Ligands: Mach, R. H., et al. (2022). "Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands." Biomolecules.[3] Link
1,4-Diazepane Synthesis: Majumdar, S., et al. (2020).[1][4][5] "Synthesis of 1,4-Diazepanes and Benzo[b][1,4]diazepines by a Domino Process." Journal of Organic Chemistry. Link[1]
Physicochemical Properties: BenchChem Technical Guides. (2025). "A Head-to-Head Comparison of Piperazine and Its Bioisosteres." Link[1]
Hazard Assessment and Waste Classification: The "Why" Behind the Procedure
As a Senior Application Scientist, I understand that moving from synthesis to disposal requires the same level of rigor and attention to detail. Proper management of chemical waste is not just a regulatory hurdle; it is...
Author: BenchChem Technical Support Team. Date: February 2026
As a Senior Application Scientist, I understand that moving from synthesis to disposal requires the same level of rigor and attention to detail. Proper management of chemical waste is not just a regulatory hurdle; it is a cornerstone of a safe, efficient, and ethical research environment. This guide provides a comprehensive, step-by-step framework for the proper disposal of 1-(Methoxyacetyl)-1,4-diazepane, grounding procedural steps in the fundamental principles of chemical safety and environmental stewardship.
Before any disposal protocol can be established, a thorough understanding of the substance's potential hazards is paramount. For 1-(Methoxyacetyl)-1,4-diazepane, a specific, universally available Safety Data Sheet (SDS) may not be readily accessible, as is common for many novel research chemicals. In such cases, the precautionary principle must be applied: the substance is to be treated as hazardous until proven otherwise.[1][2]
The initial step is to determine if the waste is regulated as hazardous. A chemical waste is generally classified as hazardous if it exhibits at least one of the four "characteristics" defined by the Environmental Protection Agency (EPA) or if it is specifically "listed" by name in regulations.[3][4][5][6]
Ignitability: Can it create a fire hazard? (e.g., liquids with a flash point below 140°F).[3] While data for this specific compound is scarce, related solvents used in its synthesis or dissolution may be ignitable.
Corrosivity: Is it highly acidic or basic? (e.g., aqueous solutions with a pH ≤ 2 or ≥ 12.5).[3] 1-(Methoxyacetyl)-1,4-diazepane itself is not strongly acidic or basic, but reaction mixtures or solutions might be.
Reactivity: Is it unstable, explosive, or does it react violently with water to produce toxic gases?[3] Diazepane derivatives are generally stable under normal conditions.[7]
Toxicity: Is it harmful or fatal if ingested or absorbed? This is determined by the Toxicity Characteristic Leaching Procedure (TCLP), which simulates landfill conditions. Given that diazepane structures are common in pharmacologically active compounds, it is prudent to assume potential toxicity.[8][9]
Additionally, some chemicals are explicitly "listed" as hazardous waste (F, K, P, or U lists).[6] Unused commercial chemical products on the P-list (acutely toxic) or U-list require special handling.[5][6] While 1-(Methoxyacetyl)-1,4-diazepane is unlikely to be on these lists, any reagents used in its synthesis might be.
Decision Workflow for Waste Classification
The following diagram illustrates the logical process for classifying chemical waste in a laboratory setting.
Caption: Standard operating procedure for laboratory hazardous waste disposal.
By adhering to this structured and logically grounded protocol, you ensure that the disposal of 1-(Methoxyacetyl)-1,4-diazepane is conducted safely, in compliance with regulations, and with due respect for our shared environment.
References
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania, EHRS. [Link]
What Are The Different Types Of Chemical Waste And Its Management. GreenTec Energy. (2022-12-14). [Link]
Hazardous Waste and Disposal. American Chemical Society. [Link]
Management of Waste. Prudent Practices in the Laboratory, NCBI Bookshelf - NIH. [Link]
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
Comprehensive Safety and Handling Guide for 1-(Methoxyacetyl)-1,4-diazepane
This guide provides essential safety and logistical information for the handling and disposal of 1-(Methoxyacetyl)-1,4-diazepane. The procedural guidance herein is based on established safety protocols for analogous chem...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides essential safety and logistical information for the handling and disposal of 1-(Methoxyacetyl)-1,4-diazepane. The procedural guidance herein is based on established safety protocols for analogous chemical structures, including N-acylated amines and diazepane derivatives, in the absence of a specific Safety Data Sheet (SDS) for the compound . This document is intended for researchers, scientists, and drug development professionals to ensure the highest standards of laboratory safety.
Hazard Analysis and Risk Assessment: Understanding the Compound
A thorough risk assessment should be conducted before any handling of this compound.[4] This involves evaluating the specific procedures to be performed, the quantities being used, and the potential for exposure.
Personal Protective Equipment (PPE): A Multi-level Approach
The selection of appropriate Personal Protective Equipment (PPE) is critical to mitigate the risks associated with handling 1-(Methoxyacetyl)-1,4-diazepane. The following table outlines the recommended PPE based on the operational procedure.
Operational Procedure
Required Personal Protective Equipment
Low-Level Exposure (e.g., visual inspection, weighing in a ventilated balance enclosure)
- Safety glasses with side shields or chemical splash goggles.[5] - Nitrile or neoprene gloves.[5] - Laboratory coat.
Moderate-Level Exposure (e.g., solution preparation, transfers outside a fume hood)
- Chemical splash goggles and a full-face shield.[5] - Chemical-resistant gloves (e.g., nitrile, neoprene).[5][6] - Chemical-resistant apron or coveralls over a laboratory coat.[6][7] - Closed-toe shoes.
High-Level Exposure/Risk of Aerosolization (e.g., heating, sonicating, large-scale reactions)
- Full-face respirator with appropriate cartridges for organic vapors and particulates.[4][5] - Chemical-resistant suit or coveralls.[7][8] - Double-gloving with compatible chemical-resistant gloves.[7][8] - Chemical-resistant boots.[8]
Note on Glove Selection: The choice of glove material should be based on the solvent used to handle 1-(Methoxyacetyl)-1,4-diazepane. Always consult a glove compatibility chart.
Operational Plan: Safe Handling from Receipt to Disposal
A systematic approach to handling ensures minimal exposure and a safe laboratory environment.
Receiving and Storage
Upon receipt, visually inspect the container for any damage or leaks.
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9]
The storage area should be clearly labeled with the appropriate hazard warnings.
Handling Procedures
All manipulations of 1-(Methoxyacetyl)-1,4-diazepane should ideally be carried out in a certified chemical fume hood to minimize inhalation exposure.[10]
Avoid direct contact with the skin, eyes, and clothing.[6]
Use dedicated glassware and equipment. If not possible, thoroughly clean all equipment after use.
Do not eat, drink, or smoke in the laboratory where this compound is handled.[6][11]
Spill Management
In the event of a spill:
Evacuate the immediate area.
Alert colleagues and the laboratory supervisor.
Contain the spill using an appropriate absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).
Neutralize if the compound is acidic or basic, following established laboratory protocols.
Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[10]
Decontaminate the spill area with a suitable solvent, followed by soap and water.
Disposal Plan: Responsible Waste Management
Proper disposal of 1-(Methoxyacetyl)-1,4-diazepane and its contaminated materials is crucial to protect the environment and comply with regulations.
Chemical Waste: All un-used or waste 1-(Methoxyacetyl)-1,4-diazepane, as well as solutions containing the compound, should be collected in a designated, labeled hazardous waste container.[12] This waste is likely to be classified as a toxic or hazardous chemical waste.[13][14]
Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, pipette tips, and absorbent paper, should be collected in a separate, labeled hazardous waste container.[15]
Empty Containers: "Empty" containers that held 1-(Methoxyacetyl)-1,4-diazepane should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[12] After rinsing, the container can be disposed of according to institutional guidelines.
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and to ensure compliance with local, state, and federal regulations.[12]
Workflow and Decision Making
The following diagram illustrates the decision-making process for handling 1-(Methoxyacetyl)-1,4-diazepane safely.
Caption: Decision workflow for selecting appropriate PPE for handling 1-(Methoxyacetyl)-1,4-diazepane.
References
What are the Health and Safety Guidelines for Using Amines?. (n.d.).
How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.).
Safety Data Sheet. (2017, January 24). Greenbook.net.
CAT 111 - Diazepam - SAFETY DATA SHEET. (n.d.).
Personal Protective Equipment | US EPA. (2025, September 12).
Diazepam. (n.d.). European Directorate for the Quality of Medicines & HealthCare.
Personal Protective Equipment (PPE). (n.d.). CHEMM.
Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. (2025, July 9).